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Foundational

what are the chemical properties of Diglycolic Acid-d4 Sodium Salt

An In-depth Technical Guide to the Chemical Properties and Applications of Diglycolic Acid-d4 Sodium Salt Introduction In the landscape of modern analytical chemistry, particularly in regulated fields such as pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Diglycolic Acid-d4 Sodium Salt

Introduction

In the landscape of modern analytical chemistry, particularly in regulated fields such as pharmaceutical development and food safety, the demand for precision and accuracy is paramount. Quantitative analysis by mass spectrometry has become the gold standard, and its reliability hinges on the effective use of internal standards. Among these, stable isotope-labeled (SIL) compounds are unparalleled in their ability to compensate for variations in sample preparation and instrument response.

This guide provides a comprehensive technical overview of Diglycolic Acid-d4 Sodium Salt, a deuterated analog of Diglycolic Acid. We will delve into its core chemical and physical properties, spectroscopic signature, and synthesis. The primary focus will be on its critical application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of this essential analytical tool.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of a reference standard is the bedrock of any robust analytical method. This section details the structural, physical, and spectroscopic characteristics of Diglycolic Acid-d4 Sodium Salt.

Chemical Identity and Structure

Diglycolic Acid-d4 Sodium Salt is the disodium salt of 2,2'-Oxydiacetic-d4 acid. The "d4" designation signifies that the four hydrogen atoms on the alpha-carbons (adjacent to the ether linkage) have been replaced with deuterium atoms. This isotopic substitution is the key to its function as an internal standard, as it imparts a 4-dalton mass shift without significantly altering its chemical behavior.

PropertyValue
IUPAC Name Sodium 2-(carboxylato(dideuterio)methoxy)-2,2-dideuterioacetate
Synonyms Diglycolic-2,2,2′,2′-d4 Acid Disodium Salt, O(CD₂COONa)₂
CAS Number 1032504-39-4 (for the d4-acid)[1][2]
Molecular Formula C₄D₄H₂Na₂O₅
Molecular Weight 182.08 g/mol
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
InChI Key (d4-Acid) QEVGZEDELICMKH-LNLMKGTHSA-N

The structure consists of a central ether oxygen linking two deuterated carboxymethyl groups, with the carboxylic acid functions deprotonated and ionically bonded to sodium ions.

Physical Properties

The physical characteristics of the compound dictate its handling, storage, and solubility in various analytical systems. As the sodium salt of a dicarboxylic acid, it exhibits high polarity.

PropertyDescriptionSource(s)
Appearance White to off-white solid, often in flake or powder form.[3]
Melting Point 140-144 °C (for the non-deuterated acid); the salt form decomposes at higher temperatures.[4]
Solubility Readily soluble in water. Soluble in polar organic solvents like ethanol and methanol.[3][4][5]
Stability Chemically stable under standard ambient conditions. Sensitive to strong oxidizing agents.[6]

The high water solubility is a direct consequence of its ionic salt nature, making it ideal for preparation of stock solutions in aqueous buffers for bioanalytical applications.[7][8]

Spectroscopic Analysis and Characterization

Spectroscopic techniques are essential for confirming the identity, purity, and structural integrity of Diglycolic Acid-d4 Sodium Salt.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for verifying the molecular weight and isotopic enrichment of the standard. When analyzed by techniques such as electrospray ionization (ESI), typically in negative ion mode, the d4-diglycolate dianion or [M-Na]⁻ anion is observed.[9][10]

  • Expected Mass: The monoisotopic mass of the free d4-acid is 138.06 g/mol .[2]

  • Mass Shift: It exhibits a clear M+4 mass shift compared to its unlabeled counterpart (MW 134.09 g/mol ).[3] This mass difference is crucial for its differentiation from the native analyte in LC-MS/MS analysis.

  • Isotopic Purity Assessment: High-resolution mass spectrometry can be used to confirm the isotopic purity and ensure the absence of M+1, M+2, or M+3 species, which could interfere with quantification.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and verifies the specific sites of deuteration. For Diglycolic Acid-d4 Sodium Salt dissolved in D₂O:

  • ¹H NMR: The most telling feature is the complete or near-complete absence of the singlet peak corresponding to the -CH₂- protons, which appears around 4.2 ppm in the unlabeled Diglycolic Acid.[12] The only significant residual proton signal would be from HDO in the solvent.[13]

  • ¹³C NMR: The spectrum would show a peak for the carboxylate carbon (~175-180 ppm). The signal for the deuterated alpha-carbon (-CD₂-) would appear as a multiplet due to carbon-deuterium coupling (C-D J-coupling) and would be found at a slightly different chemical shift compared to the -CH₂- carbon in the unlabeled compound.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

  • Carboxylate Anion (-COO⁻): Strong, broad absorption bands are expected in the 1550-1610 cm⁻¹ (asymmetric stretch) and 1400-1440 cm⁻¹ (symmetric stretch) regions.

  • Ether (C-O-C): A characteristic stretching vibration appears around 1100-1150 cm⁻¹.

  • Carbon-Deuterium (C-D) Stretch: The C-D stretching vibrations will be present in the 2100-2250 cm⁻¹ region, a notable shift from the C-H stretches found around 2850-3000 cm⁻¹ in the unlabeled molecule.

Part 2: Synthesis and Quality Control

The reliability of Diglycolic Acid-d4 Sodium Salt as an internal standard is directly dependent on the rigor of its synthesis and the subsequent purification and quality control processes.

Proposed Synthesis Pathway

While multiple routes to unlabeled diglycolic acid exist, a common laboratory and industrial synthesis involves the Williamson ether synthesis.[3] A plausible pathway for the deuterated analog would adapt this method using a deuterated starting material. The final step involves neutralization to form the disodium salt.

Step 1: Williamson Ether Synthesis with Deuterated Precursor The synthesis would likely involve the reaction of sodium chloroacetate with the sodium salt of deuterated glycolic acid (glycolic acid-d2). To achieve d4 labeling, both reactants would need to be deuterated. A more direct route involves the reaction of deuterated chloroacetic acid with a base.

Step 2: Salt Formation The resulting Diglycolic Acid-d4 is then titrated with two equivalents of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), in an aqueous or alcoholic solution to yield the final Diglycolic Acid-d4 Sodium Salt.[15]

Synthesis_Workflow cluster_0 Step 1: Dimerization & Acidification cluster_1 Step 2: Salt Formation A Chloroacetic Acid-d2 P1 Intermediate Salt A->P1 Reaction B Sodium Hydroxide (NaOH) B->P1 C Diglycolic Acid-d4 D Sodium Hydroxide (2 eq.) P3 Diglycolic Acid-d4 Sodium Salt D->P3 P2 Diglycolic Acid-d4 P1->P2 Acidification P2->P3 Neutralization Internal_Standard_Principle Analyte Analyte (Diglycolic Acid) Sample Sample Matrix (e.g., Food, Plasma) Analyte->Sample IS Internal Standard (Diglycolic Acid-d4) IS->Sample Spike known amount Extraction Extraction & Cleanup Sample->Extraction Variable Loss LCMS LC-MS/MS Analysis Extraction->LCMS Matrix Effects Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate Quantification Ratio->Result

Caption: Workflow illustrating the principle of internal standardization.

Experimental Protocol: Quantification of Diglycolic Acid in Food Matrices

Diglycolic acid (DGA) can be a byproduct in the synthesis of carboxymethyl cellulose (CMC), a common food additive. [16]This protocol outlines a method for its quantification.

  • Objective: To quantify DGA in a food sample containing CMC using Diglycolic Acid-d4 Sodium Salt as an internal standard.

  • Sample Preparation (based on Young & DeJager, 2018): [16] 1. Weigh 1 g of the homogenized food sample into a 50 mL centrifuge tube. 2. Add 10 mL of methanol/water (1:1, v/v). 3. Spike with 100 µL of a 1 µg/mL working solution of Diglycolic Acid-d4 Sodium Salt. 4. Vortex for 2 minutes and sonicate for 30 minutes. 5. Centrifuge at 5000 x g for 10 minutes. 6. For complex matrices, perform a weak anion exchange solid-phase extraction (SPE) cleanup on the supernatant. For simpler matrices, the supernatant can be directly diluted. 7. Transfer the final extract into an LC vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column for polar analytes (e.g., C18 with polar end-capping or a HILIC column).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole with ESI source in negative ion mode. [17] * MRM Transitions (Example):

      • Diglycolic Acid: m/z 133.0 → 73.0

      • Diglycolic Acid-d4: m/z 137.0 → 77.0

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank matrix extract with known concentrations of unlabeled DGA and a constant concentration of the d4-internal standard.

    • Plot the peak area ratio (DGA/DGA-d4) against the concentration of DGA.

    • Calculate the concentration of DGA in the unknown sample using the regression equation from the calibration curve.

Part 4: Safety, Handling, and Storage

Proper handling and storage procedures are crucial for user safety and for maintaining the integrity of this high-purity standard. The safety information is analogous to that of unlabeled diglycolic acid. [18][19]

Hazard Identification
Hazard ClassCategoryGHS Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed [4][20]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation [20]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation [18][20]
STOT, Single Exposure Category 3H335: May cause respiratory irritation [20]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. [19]* Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [18] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). [6] * Skin and Body Protection: Wear a lab coat and appropriate protective clothing. [19]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [18]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry place away from direct light and moisture. [6][18]For long-term stability, refrigeration (2-8°C) is recommended. [2]* Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. [6][19]* Shelf Life: When stored correctly, the compound is stable for years. However, it is best practice to re-verify the purity of stock solutions periodically.

Conclusion

Diglycolic Acid-d4 Sodium Salt is more than just a deuterated molecule; it is a precision tool that enables analytical scientists to achieve the highest levels of accuracy in quantification. Its chemical properties are nearly identical to its native counterpart, while its mass difference makes it perfectly distinguishable by mass spectrometry. By understanding its physicochemical characteristics, synthesis, and proper application as an internal standard, researchers can develop and validate robust analytical methods, ensuring data integrity in critical areas from food safety to clinical diagnostics.

References

  • Wikipedia. Diglycolic acid. [Link]

  • Cheméo. Chemical Properties of Diglycolic acid (CAS 110-99-6). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Valsynthese SA. Material Safety Data Sheet DIGLYCOLIC ACID. [Link]

  • Young, W., & DeJager, L. (2018). Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods. Food Additives & Contaminants: Part A, 35(12), 2309–2314. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diglycolic Anhydride, 97%. [Link]

  • NIST. Diglycolic acid - Mass Spectrum. [Link]

  • Fu, H., et al. (2018). Determination of glycolic acid in natural seawater by liquid chromatography coupled with triple quadrupole mass spectrometry. Limnology and Oceanography: Methods, 16(11), 749-757. [Link]

  • NIST. Glycolic acid, sodium salt - IR Spectrum. [Link]

  • Google Patents. Method for making diglycolic acid, dipropionic acid and the salts thereof.
  • B'Hymer, C. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(14), 2277–2284. [Link]

  • Li, Y., et al. (2019). Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections?. Journal of Pharmacy and Pharmacology, 71(12), 1769–1777. [Link]

  • Perveen, F., et al. (2012). Field Desorption Mass Spectrometry of Organic Acids and their Salts. Journal of the Chemical Society of Pakistan, 34(3), 675-679. [Link]

  • Iheanacho, C., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah, 5(6), 333-341. [Link]

  • Weaver, D. S., et al. (2018). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. MethodsX, 5, 1073–1081. [Link]

  • Monakhova, Y. B., et al. (2024). NMR Spectroscopy as an Alternative Analytical Method for Biopolymers Without Chromophore: Example of Hyaluronic Acid in Dietary Supplement. Food Analytical Methods. [Link]

  • Kiontke, A., et al. (2016). D4-salicylic acid (internal standard) chromatographic peak area plotted against the sample index in the re- sults table... [Figure]. ResearchGate. [Link]

  • Dolan, J. W. (2014). When Should an Internal Standard be Used?. LCGC North America, 32(4), 278-282. [Link]

  • SpectraBase. Diglycolic anhydride - 1H NMR. [Link]

  • Suriyarachchi, R., et al. (2017). The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure... [Figure]. Atmospheric Measurement Techniques. [Link]

  • Carl ROTH. Safety Data Sheet: Deoxycholic acid sodium salt (DOC). [Link]

  • PubChem. Glutaric acid, disodium salt. [Link]

  • ResearchGate. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections?. [Link]

  • Carl ROTH. Safety Data Sheet: Deoxycholic acid sodium salt (DOC). [Link]

  • Research Journal of Pharmacy and Technology. Formulation and Evaluation of Diclofenac Sodium Nanosuspension. [Link]

  • PubMed. Preparation and Characterization of Diclofenac Sodium-Purolite A430MR Complexes for Taste Masking. [Link]

Sources

Exploratory

The Role of Diglycolic Acid-d4 in Toxicological Mass Spectrometry: A Technical Guide to Biomarker Quantification

Executive Summary Diethylene glycol (DEG) is a ubiquitous industrial solvent that has been implicated in numerous mass poisoning events worldwide due to its illicit substitution in pharmaceutical formulations. The pathop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethylene glycol (DEG) is a ubiquitous industrial solvent that has been implicated in numerous mass poisoning events worldwide due to its illicit substitution in pharmaceutical formulations. The pathophysiology of DEG poisoning—characterized by acute kidney injury (AKI), hepatotoxicity, and severe neurological sequelae—is not caused by the parent compound, but rather by its terminal metabolite: Diglycolic Acid (DGA) [1].

For researchers, toxicologists, and drug development professionals, the precise quantification of DGA in biological matrices (plasma, urine, cerebrospinal fluid) is critical for diagnosing exposure, understanding toxicokinetics, and evaluating antidotal therapies[2]. To achieve the highest analytical rigor in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is non-negotiable. This whitepaper details the mechanistic rationale and self-validating experimental workflows for utilizing Diglycolic Acid-d4 Sodium Salt (DGA-d4) as the gold-standard internal standard[3].

The Toxicological Imperative: Diglycolic Acid as a Definitive Biomarker

Upon ingestion, DEG is rapidly absorbed and metabolized via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into 2-hydroxyethoxyacetic acid (HEAA), which is subsequently oxidized to DGA.

In-vivo studies demonstrate a steep dose-response threshold for DGA, which accumulates specifically in kidney tissues at concentrations up to 100 times higher than peak blood levels[1]. Mechanistically, DGA exerts its toxicity through two primary pathways:

  • Mitochondrial Dysfunction: DGA structurally mimics Krebs cycle intermediates (like succinate) and competitively inhibits succinate dehydrogenase in human proximal tubule cells, leading to ATP depletion and cellular necrosis.

  • Calcium Chelation: DGA acts as a strong chelating agent for calcium ions, disrupting intracellular signaling and contributing to the profound neurotoxicity observed in late-stage poisoning[2].

Because DGA is the proximate toxicant, it serves as the definitive biomarker for DEG poisoning, necessitating highly sensitive and specific analytical methods for its detection[4].

Pathway DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (HEAA) DEG->HEAA ADH / ALDH DGA Diglycolic Acid (DGA) Primary Toxic Metabolite HEAA->DGA Oxidation Tox1 Calcium Chelation (Neurotoxicity) DGA->Tox1 Tox2 Succinate Dehydrogenase Inhibition (Nephrotoxicity / AKI) DGA->Tox2

Caption: Metabolic pathway of Diethylene Glycol (DEG) culminating in Diglycolic Acid (DGA) toxicity.

Mechanistic Superiority of Diglycolic Acid-d4 as an Internal Standard

In quantitative mass spectrometry, the reliability of the data is entirely dependent on the internal standard (IS). Diglycolic Acid-d4 (C₄H₂D₄O₅) , which features four deuterium atoms incorporated into its carbon backbone, provides unparalleled analytical control[5].

As a Senior Application Scientist, I emphasize that the choice of DGA-d4 over a generic structural analog is driven by three foundational principles of analytical causality:

  • Absolute Co-Elution & Matrix Effect Normalization: Biological matrices contain thousands of endogenous compounds (salts, lipids, proteins) that co-elute with the analyte and cause unpredictable ionization suppression or enhancement in the MS source. Because DGA-d4 shares the exact physicochemical properties of endogenous DGA, it co-elutes at the exact same retention time. Consequently, both the analyte and the IS experience the exact same matrix effects, allowing the peak area ratio to remain mathematically constant[4].

  • Extraction Recovery Compensation: During sample preparation (e.g., protein precipitation, solvent evaporation), physical loss of the analyte is inevitable. By spiking DGA-d4 into the raw biological sample at the very first step, any subsequent loss of DGA is mirrored by an equal loss of DGA-d4. The system becomes self-validating.

  • Isotopic Stability: The C-D bonds in DGA-d4 are highly stable. Unlike compounds with exchangeable protons (e.g., O-D or N-D bonds), the deuterium atoms on the carbon backbone do not undergo back-exchange with hydrogen in aqueous biological matrices, ensuring the mass shift (+4 Da) remains intact during analysis[3].

Self-Validating Experimental Protocol: Extraction & Quantification

The following protocol details a robust, step-by-step methodology for the extraction and quantification of DGA from biological matrices (plasma, serum, or urine) using DGA-d4. The workflow branches to accommodate both LC-MS/MS and GC-MS platforms[4].

Step 1: Matrix Aliquoting & IS Spiking
  • Action: Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube. Add 10 µL of the DGA-d4 working solution (e.g., 10 µg/mL in LC-MS grade water).

  • Causality: Spiking the IS before any chemical manipulation ensures that volumetric errors, adsorption to plasticware, and extraction inefficiencies are perfectly normalized by the final DGA/DGA-d4 ratio.

Step 2: Protein Precipitation
  • Action: Add 400 µL of pre-chilled (-20°C) HPLC-grade methanol to the sample. Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes.

  • Causality: Methanol drastically lowers the dielectric constant of the solution, disrupting protein solvation shells and causing rapid precipitation. The sub-zero temperature prevents the heat of mixing from degrading labile metabolites and maximizes the precipitation of high-molecular-weight proteins that would otherwise foul the mass spectrometer source.

Step 3: Centrifugation & Supernatant Recovery
  • Action: Centrifuge the tubes at 14,000 rpm (>12,000 x g) for 10 minutes at 4°C. Carefully transfer the supernatant to a clean vial.

  • Causality: High-speed, low-temperature centrifugation compacts the protein pellet tightly against the tube wall, preventing the accidental aspiration of micro-particulates that could clog chromatography columns.

Step 4: Derivatization (Mandatory for GC-MS Workflows Only)
  • Action: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen. Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Incubate at 70°C for 60 minutes.

  • Causality: DGA is a highly polar dicarboxylic acid, rendering it non-volatile and unsuitable for gas chromatography. Silylation replaces the active hydroxyl protons with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.

Step 5: Instrumental Analysis (MRM Mode)
  • Action: Inject the sample into the LC-MS/MS or GC-MS. Monitor specific Multiple Reaction Monitoring (MRM) transitions for both DGA and DGA-d4.

  • Causality: The mass spectrometer isolates the parent ion and fragments it. Because DGA-d4 is 4 Daltons heavier than endogenous DGA, it remains mass-spectrometrically distinct despite perfect chromatographic co-elution[3].

Workflow Sample Biological Matrix (Plasma, Urine, CSF) IS Spike Internal Standard (Diglycolic Acid-d4) Sample->IS Prep Protein Precipitation (Cold Methanol, -20°C) IS->Prep Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge Deriv Silylation Derivatization (BSTFA/MSTFA) *GC-MS Only Centrifuge->Deriv GC-MS Pathway Analysis Chromatographic Separation & Mass Spectrometry (MRM) Centrifuge->Analysis LC-MS/MS Pathway Deriv->Analysis Quant Quantification via Area Ratio (DGA / DGA-d4) Analysis->Quant

Caption: Analytical workflow for DGA quantification using DGA-d4 as an internal standard.

Quantitative Validation Parameters

To ensure trustworthiness and regulatory compliance, the analytical method must be validated. When utilizing DGA-d4, the self-validating nature of the assay typically yields the following robust performance metrics across biological matrices[4]:

Validation ParameterTypical Acceptance CriteriaAnalytical Significance
Limit of Detection (LOD) < 0.5 µg/mLEnsures detection of trace DGA in late-stage toxicokinetics or minor exposures.
Limit of Quantification (LOQ) < 1.0 µg/mLThe lowest concentration reliably quantified with a Coefficient of Variation (CV) < 20%.
Extraction Recovery 85% - 115%Validates the efficiency of the cold methanol precipitation step.
Matrix Effect ± 15% deviationCompensated entirely by DGA-d4; ensures ionization consistency across different patient samples.
Linearity (R²) > 0.995Confirms a proportional detector response across the biological concentration range.

Conclusion

The quantification of Diglycolic Acid is paramount for the clinical diagnosis of Diethylene Glycol poisoning and the advancement of toxicological research[2]. By integrating Diglycolic Acid-d4 Sodium Salt into the analytical workflow, researchers transform a vulnerable extraction process into a self-validating system. The stable isotope standard neutralizes matrix effects, compensates for extraction losses, and ensures that the resulting pharmacokinetic data is both highly accurate and scientifically unassailable[3].

References

  • Robinson CN, Latimer B, Abreo F, Broussard K, McMartin K. (2017). "In-vivo evidence of nephrotoxicity and altered hepatic function in rats following administration of diglycolic acid, a metabolite of diethylene glycol." Clinical Toxicology.[URL: https://doi.org/10.1080/15563650.2016.1271128][1]

  • Perala AW, Filary MJ, Bartels MJ, McMartin KE. (2014). "Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples." Journal of Analytical Toxicology.[URL: https://doi.org/10.1093/jat/bku018][4]

  • Schier JG, Hunt DR, Perala A, McMartin KE, Bartels MJ, Lewis LS, McGeehin MA, Flanders WD. (2013). "Characterizing Concentrations of Diethylene Glycol and Suspected Metabolites in Human Serum, Urine, and Cerebrospinal Fluid Samples From the Panama DEG Mass Poisoning." Clinical Toxicology.[URL: https://doi.org/10.3109/15563650.2013.850504][2]

  • MedChemExpress. "Diglycolic acid-d4 | Stable Isotope." Product Catalog.[URL: https://www.medchemexpress.com/diglycolic-acid-d4.html][3]

  • LGC Standards. "Diglycolic-2,2,2',2'-d4 Acid." Stable Isotope Labelled Analytical Standards.[URL: https://www.lgcstandards.com/US/en/Diglycolic-2-2-2-2-d4-Acid/p/CDN-D-5756][5]

Sources

Foundational

A Researcher's Guide to Sourcing and Verifying High-Purity Diglycolic Acid-d4 Sodium Salt for Bioanalytical Applications

In the landscape of modern drug development and bioanalysis, the precision of quantitative mass spectrometry is paramount. The adage "garbage in, garbage out" has never been more relevant.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and bioanalysis, the precision of quantitative mass spectrometry is paramount. The adage "garbage in, garbage out" has never been more relevant. A critical component underpinning the reliability of such assays is the quality of the internal standard. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, selection, and in-house verification of high-purity Diglycolic Acid-d4 Sodium Salt, a crucial internal standard in various analytical methodologies.

The Critical Role of High-Purity Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis, offering a way to correct for variability during sample preparation, chromatography, and ionization.[1][2] Diglycolic Acid-d4 Sodium Salt, as a deuterated analog of its endogenous counterpart, is designed to mimic the behavior of the unlabeled analyte throughout the analytical workflow. However, the efficacy of this mimicry is directly proportional to the purity of the standard.

Two key purity aspects are critical:

  • Chemical Purity: This refers to the absence of any other chemical entities. Impurities can lead to interfering peaks in the chromatogram, compromising the accuracy of the assay.[1]

  • Isotopic Purity (Isotopic Enrichment): This measures the percentage of the internal standard molecules that are correctly labeled with deuterium. The most detrimental impurity is the presence of the unlabeled analyte (M+0), which can artificially inflate the measured concentration of the target analyte, particularly at the lower limit of quantitation (LLOQ).[1][3]

The consequences of using a substandard internal standard are severe, ranging from inaccurate quantification and failed batch runs to erroneous pharmacokinetic and toxicokinetic data, ultimately impacting the integrity of a drug development program.

Selecting a Reputable Commercial Supplier

Several commercial suppliers offer Diglycolic Acid-d4 Sodium Salt or its free acid form. When evaluating potential suppliers, it is imperative to look beyond the product name and price. A reputable supplier will provide comprehensive documentation and transparent quality specifications.

Key Supplier Evaluation Criteria:

  • Certificate of Analysis (CoA): This is a non-negotiable document that should detail the chemical purity (typically >99%), isotopic enrichment (ideally ≥98%), and the method of determination for each.[4]

  • Analytical Data: The supplier should be able to provide representative analytical data, such as ¹H NMR and mass spectra, upon request. This allows for an initial assessment of the material's quality.

  • Lot-to-Lot Consistency: Inquire about the supplier's quality management system and their ability to ensure consistency between different batches of the product.

  • Packaging and Storage Recommendations: The supplier should provide clear instructions on the appropriate storage and handling of the compound to maintain its integrity.

Table 1: Comparison of Typical Supplier Specifications

Supplier CategoryChemical PurityIsotopic EnrichmentDocumentation Provided
Premium Research Chemical Suppliers >99%≥98% atom % DDetailed CoA with NMR and MS data, MSDS
General Chemical Suppliers ≥98%Often not specified or lowerBasic CoA, MSDS
Custom Synthesis Providers To user specificationTo user specificationDependent on the agreement, can be highly comprehensive

In-House Verification: A Self-Validating System

Upon receipt of a new lot of Diglycolic Acid-d4 Sodium Salt, it is crucial to perform in-house verification to confirm the supplier's specifications and ensure its suitability for your specific assay. This verification process acts as a self-validating system, providing confidence in the integrity of your analytical data.

cluster_0 Supplier Qualification cluster_1 In-House Verification Supplier_Screening Screen Potential Suppliers CoA_Review Review Certificate of Analysis Supplier_Screening->CoA_Review Initial Vetting Data_Request Request Analytical Data CoA_Review->Data_Request Further Scrutiny Supplier_Selection Select Supplier Data_Request->Supplier_Selection Final Decision Receipt Receipt of New Lot Supplier_Selection->Receipt Visual_Inspection Visual Inspection Receipt->Visual_Inspection NMR_Analysis ¹H NMR Analysis Visual_Inspection->NMR_Analysis MS_Analysis Mass Spectrometry Analysis NMR_Analysis->MS_Analysis Documentation Document Results MS_Analysis->Documentation

Figure 1: Workflow for Supplier Qualification and In-house Verification.
Experimental Protocol 1: Purity and Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical identity of Diglycolic Acid-d4 Sodium Salt and assess its chemical purity by identifying any proton-containing impurities.

Materials:

  • Diglycolic Acid-d4 Sodium Salt sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes

  • Internal standard for quantitative NMR (qNMR), e.g., maleic acid (optional, for absolute purity determination)

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Diglycolic Acid-d4 Sodium Salt into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of D₂O to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum. Key parameters to consider:

      • Number of scans: 16-64 (to achieve adequate signal-to-noise for impurity detection)

      • Relaxation delay (d1): 5-10 seconds (to ensure full relaxation for accurate integration)

      • Solvent suppression: Utilize a presaturation sequence to suppress the residual HDO signal.

  • Data Analysis:

    • Identity Confirmation: The spectrum should be largely devoid of signals in the aliphatic region where the protons of unlabeled diglycolic acid would appear (around 4.2 ppm). The absence of a significant singlet at this chemical shift confirms the high level of deuteration.

    • Purity Assessment: Carefully integrate any visible impurity signals relative to a known reference signal (if an internal standard is used) or relative to the residual solvent peak (for a semi-quantitative assessment). The chemical purity should be >99%.

Experimental Protocol 2: Isotopic Enrichment Verification by Mass Spectrometry

Objective: To determine the isotopic enrichment of Diglycolic Acid-d4 Sodium Salt and quantify the percentage of the unlabeled (M+0) species.

Materials:

  • Diglycolic Acid-d4 Sodium Salt sample

  • Unlabeled Diglycolic Acid Sodium Salt (for comparison)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Diglycolic Acid-d4 Sodium Salt at approximately 1 mg/mL in water.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent for infusion or LC-MS analysis (e.g., 50:50 water:methanol).

    • Prepare a solution of the unlabeled standard at a similar concentration.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it onto a suitable LC column.

    • Acquire full-scan mass spectra in negative ion mode. The expected [M-H]⁻ for unlabeled diglycolic acid is m/z 133.01, and for the d4 version, it is m/z 137.04.

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks.

  • Data Analysis:

    • Isotopic Distribution of Unlabeled Standard: Analyze the spectrum of the unlabeled standard to determine its natural isotopic distribution.

    • Isotopic Distribution of Labeled Standard: Examine the mass spectrum of the Diglycolic Acid-d4 Sodium Salt.

    • Calculate Isotopic Enrichment: Integrate the peak areas for the d4 species (M+4) and any residual unlabeled species (M+0). The isotopic enrichment is calculated as: % Enrichment = [Area(M+4) / (Area(M+0) + Area(M+4))] * 100

    • The isotopic enrichment should be ≥98%.

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Weigh Weigh Sample Dissolve Dissolve in D₂O Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Acquire Acquire ¹H Spectrum Insert->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Peaks Process->Integrate Assess Assess Purity & Identity Integrate->Assess

Figure 2: Step-by-step workflow for ¹H NMR analysis.

Handling and Storage

To maintain the integrity of your high-purity Diglycolic Acid-d4 Sodium Salt, proper handling and storage are essential.

  • Storage: Store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is often recommended.[5] Always follow the supplier's specific storage instructions.

  • Handling: Use appropriate personal protective equipment (PPE) when handling the compound. To prevent contamination, use clean spatulas and glassware. For preparing solutions, use high-purity solvents.

Conclusion

References

  • BenchChem. (2025). A Comparative Guide to Bioanalytical Method Validation Using Deuterated Internal Standards: Adhering to FDA Guidelines.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResearchGate. (2025, August 5). How Storage standard water for IRMS analysis?
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Guide to Isotope Management In Laboratories. Retrieved from University of Colorado Boulder website.
  • Patel, K., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(38), 4645-4653.
  • BenchChem. (2025). Isotopic purity requirements for deuterated internal standards.
  • BenchChem. (2025). Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers.
  • Moravek, Inc. (2022, June 14). How To Properly Store Your Radiolabeled Compounds.
  • ResearchGate. (2019, February 25). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?
  • Laviolette, C., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(10), 1434-1442.
  • ARC, Inc. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • American Association for Clinical Chemistry. (2019, July 1). Questioning Quality Assurance in Clinical Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.
  • Thermo Fisher Scientific. (n.d.). TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage.
  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • BenchChem. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Sigma-Aldrich. (n.d.). Buy Diglycolic-2,2,2′,2′-d₄ acid 98 atom D, 98 (CP) Isotope.
  • BenchChem. (2025). Foundational Principles of Using Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
  • Alfa Chemistry. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.
  • ESSLAB. (2025, November 14). Making Sense of Internal Standards — Precision, Accuracy, and Traceabi.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Jemal, M., et al. (2010). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Pozo, O. J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(10), 1075-1083.
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures.
  • Li, W., et al. (2024).
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Li, H., et al. (2024). A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Valiente, P., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Talanta, 268(Pt 1), 125345.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • BenchChem. (2025, December). Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance.
  • Al-Salami, H., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 896-908.
  • D'Alessandro, A. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. Analytica Chimica Acta, 1209, 339841.
  • Sigma-Aldrich. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules.

Sources

Exploratory

safety and handling precautions for Diglycolic Acid-d4 Sodium Salt

An In-depth Technical Guide to the Safe Handling and Preservation of Diglycolic Acid-d4 Sodium Salt Introduction In the landscape of modern pharmaceutical research and bioanalytical studies, deuterated compounds are indi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling and Preservation of Diglycolic Acid-d4 Sodium Salt

Introduction

In the landscape of modern pharmaceutical research and bioanalytical studies, deuterated compounds are indispensable tools. Their application as internal standards in mass spectrometry, for instance, is crucial for achieving analytical precision. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can alter metabolic pathways, a phenomenon known as the kinetic isotope effect, which is leveraged in drug development to enhance pharmacokinetic profiles.[1][2] Diglycolic Acid-d4 Sodium Salt is one such molecule, valued for its utility in research.

However, the very features that make this compound valuable—its isotopic labeling and its salt form—necessitate a nuanced approach to safety and handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage Diglycolic Acid-d4 Sodium Salt safely and effectively. The core challenge lies in a dual imperative: mitigating the inherent chemical hazards of the diglycolic acid moiety while rigorously preserving the compound's isotopic integrity. This document moves beyond a simple checklist of precautions to explain the scientific rationale behind each recommendation, ensuring that every protocol is a self-validating system for both safety and experimental success.

Compound Profile and Hazard Identification

Physical and Chemical Properties
PropertyValue / DescriptionSource(s)
Chemical Name Diglycolic Acid-d4 Sodium Salt-
Synonyms 2,2'-Oxybis[acetic-2,2-d2 acid] Sodium Salt[3]
CAS Number 1032504-39-4 (for d4 Acid)[3][4][5]
Molecular Formula C₄HD₄NaO₅ (representative for monosodium salt)Derived from[3][4]
Molecular Weight ~161.08 g/mol (for monosodium salt)Derived from[3][4][5]
Appearance Typically a white to beige powder or solid.[6][6]
Solubility Expected to be soluble in water.[6][6]
Hygroscopicity High. As a salt, it is expected to be hygroscopic, readily absorbing moisture from the atmosphere.[7][8]
Stability Stable under recommended storage conditions (cold, dry, dark).[9] Susceptible to isotopic exchange with protic sources (e.g., water).[1][7][9]
GHS Hazard Classification (Inferred)

Based on the classification of the parent compound, Diglycolic Acid, the d4 Sodium Salt should be handled as a substance with the following hazards:

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[6][10]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[6][10]

  • Eye Irritation, Category 2 (H319): Causes serious eye irritation.[6][10]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[6][10]

Signal Word: Warning [6]

Core Safety Principles: The Duality of Risk

Effective handling of Diglycolic Acid-d4 Sodium Salt requires managing two distinct but interconnected risks: its chemical toxicity and its isotopic fragility.

Chemical Reactivity and Toxicity

The toxicological profile is dictated by the diglycolic acid structure. It is an irritant to the skin, eyes, and respiratory system.[6][10] Ingestion can be harmful.[6][10] These hazards are immediate and dictate the need for standard chemical laboratory precautions, including the use of appropriate personal protective equipment and engineering controls to prevent direct contact and inhalation.

Isotopic Integrity and Hygroscopicity

The primary threat to the compound's utility is isotopic dilution via Hydrogen-Deuterium (H/D) exchange. The deuterium atoms on the carbons adjacent to the carboxyl groups are susceptible to being replaced by hydrogen atoms from atmospheric moisture or protic solvents. This risk is significantly amplified by the compound's nature as a salt, which tends to be hygroscopic, actively attracting and absorbing water from the air.[7][8]

Failure to control moisture exposure will lead to a sample with diminished isotopic enrichment, rendering it useless as a standard and invalidating any experimental data generated.[7] Therefore, protocols must be designed to rigorously exclude atmospheric moisture at every step.

Risk Assessment and Control Measures

A formal risk assessment should precede any handling of the compound. This process involves identifying hazards, evaluating risks, and implementing control measures.

Risk Assessment Workflow

start Start: New Protocol Involving Diglycolic Acid-d4 Sodium Salt haz_id Step 1: Hazard Identification - Review SDS (parent compound) - Assess Chemical Hazards (Irritation, Toxicity) - Assess Isotopic Hazard (H/D Exchange) start->haz_id risk_eval Step 2: Risk Evaluation - Evaluate exposure potential (quantity, frequency) - Assess impact of isotopic dilution on experiment haz_id->risk_eval control Step 3: Implement Controls risk_eval->control eng Engineering Controls (Fume Hood, Glove Box, Desiccator) control->eng admin Administrative Controls (SOPs, Training, Labeling) control->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control->ppe review Step 4: Review and Refine - Is the risk adequately controlled? - Monitor and adjust protocol as needed eng->review admin->review ppe->review review->control No proceed Proceed with Experiment review->proceed Yes

Caption: A workflow for conducting a risk assessment before handling the compound.

Hierarchy of Controls
  • Engineering Controls: These are the first line of defense.

    • Chemical Fume Hood: All weighing and solution preparation should be performed inside a certified chemical fume hood to mitigate inhalation risks.[1][11]

    • Glove Box/Inert Atmosphere: For applications requiring the absolute highest isotopic purity, handling the solid compound in a glove box under a dry, inert atmosphere (e.g., argon or nitrogen) is the gold standard.[1][7]

    • Desiccator: A desiccator is mandatory for short-term storage of the solid compound after the primary container has been opened.[7][8]

  • Administrative Controls: These are the procedures and policies that ensure safe work practices.

    • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific compound must be available to all users.

    • Designated Areas: Clearly define an area for handling this compound to prevent cross-contamination.

    • Labeling: All primary and secondary containers must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.[1]

  • Personal Protective Equipment (PPE): PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.[1][12]

    • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[1]

    • Hand Protection: Chemically resistant nitrile or neoprene gloves are mandatory. Gloves must be inspected before use and changed immediately if contamination is suspected.[1][13]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[1]

Detailed Handling and Storage Protocols

Adherence to meticulous protocols is critical for both safety and data integrity.

Protocol: Receiving and Storing the Compound
  • Inspection: Upon receipt, inspect the container for any signs of damage or a compromised seal.

  • Temperature Acclimation: If the compound is shipped cold, allow the unopened container to equilibrate to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.[7]

  • Labeling: Affix a label indicating the date of receipt and the planned expiration/re-test date.

  • Long-Term Storage: For long-term storage, the unopened container should be kept in a refrigerator (2-8°C) or freezer, as specified by the supplier.[4] The area should be dark and designated for chemical storage.

  • Short-Term Storage: Once opened, the container must be tightly sealed, purged with an inert gas like argon or nitrogen if possible, and placed inside a desiccator containing an active desiccant (e.g., Drierite or silica gel).[7][8]

Protocol: Preparation of Stock Solutions

This workflow is designed to minimize exposure to both the operator and the compound to atmospheric moisture.

start Start: Prepare Stock Solution prep 1. Assemble Materials - Compound in desiccator - Dry glassware - Anhydrous solvent - PPE start->prep equilibrate 2. Equilibrate Compound Allow sealed container to reach ambient temperature in desiccator. prep->equilibrate weigh 3. Weigh Compound Quickly weigh required amount in fume hood. Minimize time container is open. equilibrate->weigh dissolve 4. Dissolve Add weighed solid to final volumetric flask. Add anhydrous solvent to dissolve. weigh->dissolve sonicate 5. Ensure Dissolution Sonicate or vortex briefly if necessary. dissolve->sonicate final_vol 6. Bring to Final Volume Use anhydrous solvent to bring solution to final mark. sonicate->final_vol store 7. Store and Label Transfer to amber vial, purge with inert gas, seal tightly. Store as per stability data (typically ≤ -20°C). final_vol->store end End: Solution Ready store->end

Caption: A step-by-step workflow for preparing solutions while minimizing moisture exposure.

Causality Behind Key Steps:

  • Dry Glassware: Using glassware that has been oven-dried and cooled in a desiccator prevents the introduction of residual water.

  • Anhydrous Solvents: Using solvents with very low water content is critical to prevent H/D exchange in the solution phase.

  • Quick Weighing: Minimizing the time the primary container is open directly reduces its exposure to atmospheric humidity.

  • Inert Gas Purge: Purging the headspace of the storage vial with an inert gas like argon or nitrogen displaces moist air, protecting the solution's isotopic integrity during storage.[7]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Spill Management

spill Spill Occurs assess Assess Spill Size & Risk spill->assess small Small Spill (<1g, contained) assess->small Minor large Large Spill (>1g, uncontained) assess->large Major alert_small Alert personnel in immediate area small->alert_small evacuate Evacuate immediate area. Alert supervisor. large->evacuate ppe Don appropriate PPE (gloves, goggles) alert_small->ppe report Report incident to Safety Officer evacuate->report contain Cover with dry, inert absorbent (e.g., sand, vermiculite) ppe->contain collect Sweep up carefully without creating dust. Place in a sealed, labeled waste container. contain->collect decon Decontaminate area with soap and water. Dispose of cleaning materials as hazardous waste. collect->decon decon->report

Caption: A decision-making workflow for responding to chemical spills.

Key Principles:

  • Avoid Dust: When cleaning a solid spill, do not create dust.[6][14] Use an absorbent to bind the material before sweeping.

  • Environmental Protection: Do not allow the spilled material or cleanup water to enter drains.[13][14]

First Aid Measures

These measures are based on the known hazards of the parent compound.[6][10] Medical attention should always be sought following exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

Deuterated compounds and materials contaminated with them must be disposed of as hazardous chemical waste.[1]

  • Segregation: Collect all waste (excess solid, contaminated absorbents, gloves, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "Diglycolic Acid-d4 Sodium Salt," and list all associated hazards (Irritant, Harmful if Swallowed).

  • Disposal: The sealed container should be stored in a designated satellite accumulation area. Follow your institution's specific procedures for chemical waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[14][16]

Conclusion

The safe and effective use of Diglycolic Acid-d4 Sodium Salt is predicated on a comprehensive understanding of its dual-risk profile. By implementing robust engineering controls, adhering to meticulous handling protocols designed to exclude moisture, and wearing appropriate personal protective equipment, researchers can protect themselves from chemical hazards while simultaneously preserving the compound's critical isotopic integrity. This disciplined approach ensures not only the safety of laboratory personnel but also the validity and reproducibility of the scientific data derived from its use.

References

  • Capot Chemical Co., Ltd. (2019). Diglycolic acid SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie. (2025). Material Safety Data Sheet DIGLYCOLIC ACID. Available at: [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Glycolic acid, sodium salt. Available at: [Link]

  • University of Puerto Rico - Mayagüez. (2015). Thiodiglycolic Acid-d4 SAFETY DATA SHEET. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. Available at: [Link]

  • Health and Safety Executive. (2025). Chemicals - safe use and handling. Available at: [Link]

  • Labour Department, Hong Kong. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Available at: [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 6th Ed. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Implementation of Diglycolic Acid-d4 Sodium Salt Stock Solutions for Toxicological Workflows

Introduction & Clinical Relevance Diethylene glycol (DEG) is a toxic industrial solvent responsible for epidemic mass poisonings when illicitly used as a cheap adulterant in pharmaceutical syrups (1)[1]. The severe nephr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Diethylene glycol (DEG) is a toxic industrial solvent responsible for epidemic mass poisonings when illicitly used as a cheap adulterant in pharmaceutical syrups (1)[1]. The severe nephrotoxicity associated with DEG ingestion is not caused by the parent compound, but is mediated by its primary oxidation metabolite, Diglycolic Acid (DGA) (2)[2].

To accurately quantify DGA in biological matrices (plasma, serum, urine) and guide clinical interventions, Diglycolic Acid-d4 (DGA-d4) is utilized as a stable isotope-labeled internal standard (SIL-IS) (3)[3]. The following protocol details the rigorous preparation, validation, and application of DGA-d4 Sodium Salt stock solutions.

Physicochemical Properties & Material Selection

Expertise & Causality: The free acid form of DGA is highly hygroscopic, making precise gravimetric weighing difficult and prone to error due to atmospheric moisture absorption. The sodium salt form of DGA-d4 is explicitly chosen for stock preparation because it is non-hygroscopic, highly stable, and exhibits superior aqueous solubility, ensuring absolute concentration accuracy.

Table 1: Physicochemical Properties of Diglycolic Acid-d4 Sodium Salt
PropertySpecification
Chemical Name Diglycolic Acid-d4 Sodium Salt
Labeled CAS No. 1032504-39-4 (Free Acid base)
Molecular Formula O(CD₂COONa)₂
Isotopic Purity ≥ 98% D ()
Solubility Highly soluble in H₂O; Slightly soluble in MeOH
Storage Temperature -20°C to -80°C (Long-term powder storage)

Metabolic Context & Analytical Rationale

Metabolic pathway of Diethylene Glycol (DEG) oxidation leading to the nephrotoxic Diglycolic Acid.

Expertise & Causality: DGA-d4 must be spiked into the raw biological sample prior to any protein precipitation or extraction steps. This ensures the SIL-IS undergoes the exact same matrix suppression, extraction recovery losses, and derivatization kinetics as the endogenous DGA, providing a mathematically perfect correction factor.

Protocol: Preparation of Primary Stock Solution (1.0 mg/mL)

Expertise & Causality (Solvent Selection): Ultrapure LC-MS grade water is mandated as the primary solvent. Dissolving carboxylic acids directly in primary alcohols (like methanol) can lead to slow Fischer esterification over prolonged storage, degrading the standard. Water completely prevents this degradation pathway.

Step-by-Step Methodology:
  • Equilibration: Remove the DGA-d4 sodium salt vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Rationale: Prevents atmospheric condensation from altering the powder's mass.

  • Gravimetric Transfer: Using an analytical microbalance (calibrated to 0.01 mg), weigh exactly 1.00 mg of DGA-d4 sodium salt into a 2.0 mL low-bind microcentrifuge tube.

  • Dissolution: Add 1.00 mL of LC-MS grade H₂O to the tube.

  • Homogenization: Vortex vigorously for 30 seconds, followed by 2 minutes of ultrasonic bath sonication to ensure complete dissolution.

Aliquoting, Storage, and Working Solutions

Expertise & Causality: Repeated freeze-thaw cycles induce cryoconcentration (where the solute concentrates in the unfrozen liquid fraction) and increase the risk of hydrogen-deuterium (H/D) exchange. Creating single-use aliquots maintains absolute isotopic integrity.

Table 2: Stock and Working Solution Preparation Parameters
Solution TypeTarget ConcentrationSolvent MatrixStorageShelf Life
Primary Stock 1.00 mg/mL100% LC-MS Grade H₂O-80°C12 Months
Working IS (WIS) 10.0 µg/mL50:50 MeOH:H₂O4°C1 Month
Spiking Volume 10 µL per 100 µL sampleN/AN/AN/A
Step-by-Step Methodology:
  • Aliquoting: Dispense the 1.0 mg/mL primary stock into 50 µL single-use aliquots using low-bind PCR tubes. Immediately transfer to -80°C.

  • Working Solution Preparation: Thaw one 50 µL aliquot on ice. Transfer 10 µL of the stock into 990 µL of a 50:50 Methanol:Water mixture to yield a 10 µg/mL Working Internal Standard (WIS). Rationale: The addition of methanol prevents microbial growth in the working solution while maintaining analyte solubility.

Analytical Workflow & Matrix Spiking

Workflow for DGA-d4 Sodium Salt preparation and integration into LC-MS/MS or GC-MS analysis.

Step-by-Step Extraction Protocol:
  • Pipette 100 µL of biological sample (plasma, serum, or urine) into a 1.5 mL tube.

  • Add 10 µL of the 10 µg/mL DGA-d4 WIS. Vortex for 10 seconds.

  • Add 400 µL of chilled (-20°C) Methanol to precipitate proteins.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant for direct LC-MS/MS analysis (Negative ESI mode).

  • GC-MS Note: If utilizing GC-MS, the supernatant must be evaporated to dryness under nitrogen and derivatized. The carboxyl groups of DGA and DGA-d4 are converted to volatile trimethylsilyl (TMS) esters using BSTFA or MSTFA prior to injection (2)[2].

System Validation & Quality Control Protocols

To ensure the protocol is a self-validating system, the following QC checks must be performed with every analytical batch:

  • The "Double Blank" Validation: Inject a sample containing pure matrix (no DGA analyte, no DGA-d4 IS).

    • Purpose: Validates that the biological matrix itself does not contain endogenous isobaric interferences at the specific retention times of DGA or DGA-d4.

  • The "Zero Blank" Validation: Inject a sample containing pure matrix spiked only with the DGA-d4 WIS.

    • Purpose: Validates the isotopic purity of the stock solution. If a signal appears in the unlabelled DGA MRM transition channel, it indicates either isotopic impurity in the commercial standard or system carryover, preventing false-positive toxicity diagnoses.

  • Gravimetric Verification: When preparing the primary stock, weigh the vial before and after transferring the salt to verify the exact mass transferred by difference, rather than relying solely on the balance reading of the isolated powder.

References

  • Ovid. Analysis of ethylene glycol (EG) and diethylene glycol (DEG) in oral liquid products using gas chromatography. Available at:[Link]

  • Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. Available at: [Link]

Sources

Application

Application of Diglycolic Acid-d4 Sodium Salt in Toxicology Studies: Precise Quantification of Diethylene Glycol Metabolites

Introduction & Mechanistic Background Diethylene glycol (DEG) is an industrial solvent that has been illicitly or accidentally used as a cheap substitute for glycerin and propylene glycol in pharmaceutical syrups, leadin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Diethylene glycol (DEG) is an industrial solvent that has been illicitly or accidentally used as a cheap substitute for glycerin and propylene glycol in pharmaceutical syrups, leading to devastating mass poisoning epidemics worldwide. The hallmark of DEG toxicity is severe acute kidney injury (AKI)—specifically proximal tubular necrosis—often accompanied by delayed, severe neurological sequelae .

Toxicological research has definitively established that DEG itself is not the primary toxicant. Instead, it is metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into diglycolic acid (DGA) . DGA accumulates in the kidneys via the sodium-dicarboxylate cotransporter 1 (NaDC-1), leading to mitochondrial dysfunction and cellular necrosis .

To diagnose DEG poisoning, map its toxicokinetics, and evaluate antidotal therapies (such as fomepizole), researchers must accurately quantify DGA in complex biological matrices (whole blood, serum, urine, and cerebrospinal fluid). Because DGA is highly polar and subject to severe matrix effects during mass spectrometry, the use of a stable-isotope-labeled internal standard is mandatory. Diglycolic Acid-d4 (DGA-d4) Sodium Salt is the gold standard for this application.

Why the Sodium Salt Form?

While DGA-d4 can be synthesized as a free acid, the sodium salt form is critical for analytical precision. The free acid form of dicarboxylic acids can exhibit delayed dissolution kinetics and hygroscopic instability. The sodium salt provides instantaneous ionic dissociation in aqueous buffers. This ensures that the DGA-d4 rapidly and homogeneously equilibrates with both protein-bound and free endogenous DGA in the biological sample, preventing localized concentration gradients that could skew extraction recoveries.

Toxicokinetic & Signaling Pathways

The conversion of DEG to DGA and its subsequent cellular uptake is the primary driver of its toxicity. Understanding this pathway is essential for determining when and where to sample biological matrices during a toxicological investigation.

DEG_Tox_Pathway DEG Diethylene Glycol (DEG) ADH Alcohol Dehydrogenase DEG->ADH Oxidation HEAA 2-HEAA ADH->HEAA ALDH Aldehyde Dehydrogenase HEAA->ALDH Oxidation DGA Diglycolic Acid (DGA) ALDH->DGA NaDC1 NaDC-1 Transporter DGA->NaDC1 Cellular Uptake Tox Proximal Tubule Necrosis (AKI) NaDC1->Tox Mitochondrial Tox

Metabolic activation of DEG to the proximate toxicant DGA and subsequent renal injury pathway.

Quantitative Data Summary: Clinical Detection Ranges

The quantification of DGA using DGA-d4 as an internal standard has been validated across multiple mass poisoning events, notably the 2006 Panama outbreak and the 2019 Brazil contaminated beer incident . The table below summarizes the expected quantitative ranges of DGA in human matrices, providing a benchmark for establishing calibration curves in toxicology labs.

Biological MatrixMedian Concentration (µg/mL)Clinical Range Observed (µg/mL)Primary Analytical PlatformCausality for Matrix Selection
Serum 40.722.6 – 75.2GC-MS/MSPrimary indicator of systemic circulation and acute exposure.
Whole Blood N/A2.0 – 108.0GC-MS/MSUsed heavily in forensic post-mortem analysis where serum separation is impossible.
Urine 28.714.0 – 118.4GC-MS/MSIndicates renal clearance; highly concentrated due to NaDC-1 mediated accumulation.
CSF 2.03GC-MS/MSConfirms blood-brain barrier penetration, correlating with delayed neurotoxicity.

Analytical Methodology: GC-MS/MS & LC-MS/MS Workflows

Because DGA is a highly polar, non-volatile dicarboxylic acid, it presents unique analytical challenges.

  • For GC-MS/MS : DGA must undergo chemical derivatization (silylation) to become volatile. DGA-d4 is critical here because it accounts for any variability or incompleteness in the derivatization reaction .

  • For LC-MS/MS : While derivatization is not required, the high polarity of DGA causes it to elute early in reversed-phase chromatography, right where matrix-induced ion suppression is most severe. DGA-d4 co-elutes exactly with DGA, experiencing the exact same ion suppression, thereby normalizing the signal.

Analytical_Workflow Sample Biological Matrix (Blood, Urine, CSF) IS Spike DGA-d4 Sodium Salt (Internal Standard) Sample->IS Step 1 PPT Protein Precipitation (Cold Methanol, Centrifuge) IS->PPT Step 2 Split Analytical Platform PPT->Split Supernatant GCMS GC-MS/MS (Derivatization via BSTFA) Split->GCMS Volatilization req. LCMS LC-MS/MS (Direct Injection / HILIC) Split->LCMS Polar retention req. Quant Absolute Quantification (Area Ratio: DGA / DGA-d4) GCMS->Quant MRM Transitions LCMS->Quant MRM Transitions

Sample preparation and quantification workflow utilizing DGA-d4 internal standard.

Experimental Protocol: Self-Validating Extraction & Quantification

This protocol utilizes GC-MS/MS, the most widely validated method for DGA quantification in forensic toxicology, incorporating strict self-validating system suitability checks.

Step 1: Preparation of Internal Standard (IS)
  • Reconstitution : Dissolve 1.0 mg of Diglycolic Acid-d4 Sodium Salt in 1.0 mL of LC-MS grade water to create a 1 mg/mL stock solution.

    • Causality: Water is used instead of organic solvents because the sodium salt is highly hydrophilic. This ensures complete dissolution without micelle formation.

  • Working Solution : Dilute the stock to a 50 µg/mL working IS solution using methanol.

Step 2: Sample Extraction (Protein Precipitation)
  • Spiking : Aliquot 100 µL of the biological sample (serum or urine) into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of the 50 µg/mL DGA-d4 working IS solution. Vortex for 10 seconds.

    • Causality: Spiking the IS before any extraction steps ensures that any physical losses (e.g., adherence to tube walls, incomplete transfers) affect the endogenous DGA and the DGA-d4 equally, maintaining a constant ratio.

  • Precipitation : Add 400 µL of ice-cold (-20°C) methanol. Vortex vigorously for 2 minutes.

    • Causality: Cold methanol rapidly denatures and precipitates proteins that would otherwise foul the GC inlet or LC column.

  • Separation : Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to a clean glass GC vial.

Step 3: Derivatization (Silylation)
  • Drying : Evaporate the 200 µL supernatant to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: Silylation reagents are highly sensitive to moisture. Any residual water will hydrolyze the reagent, resulting in incomplete derivatization of DGA.

  • Reagent Addition : Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

    • Causality: BSTFA replaces the polar hydrogen atoms on DGA's carboxyl groups with non-polar trimethylsilyl (TMS) groups. The 1% TMCS acts as a Lewis acid catalyst, driving the reaction to 100% completion, which prevents chromatographic peak tailing.

  • Incubation : Seal the vial and incubate at 70°C for 30 minutes. Allow to cool to room temperature before GC-MS/MS injection.

Step 4: System Suitability & Self-Validation Criteria

To ensure the protocol is a self-validating system, the following criteria must be met for every analytical batch:

  • IS Recovery Consistency : The absolute peak area of the DGA-d4 IS must not deviate by more than ±15% across all calibrators, QCs, and unknown samples. A drop in IS area indicates a matrix effect or a failure in the derivatization step.

  • Blank Matrix Check : A matrix blank (e.g., synthetic urine or pooled blank serum) spiked only with DGA-d4 must show no peak at the retention time and MRM transition of endogenous DGA (ensuring no isotopic cross-contamination).

  • Linearity : The calibration curve (plotting the area ratio of DGA/DGA-d4 against nominal concentration) must yield an R2≥0.995 .

Conclusion

The accurate determination of diglycolic acid is the linchpin of forensic and clinical investigations into diethylene glycol mass poisonings. By utilizing Diglycolic Acid-d4 Sodium Salt as an internal standard, toxicologists can neutralize the severe matrix effects and derivatization variables inherent to complex biological samples. The sodium salt formulation specifically guarantees rapid aqueous equilibration, ensuring that the resulting quantitative data is both legally defensible and clinically actionable.

References

  • Schier JG, Hunt DR, Perala A, et al. "Characterizing concentrations of diethylene glycol and suspected metabolites in human serum, urine, and cerebrospinal fluid samples from the Panama DEG mass poisoning." Clinical Toxicology (Philadelphia). 2013 Dec;51(10):923-9. URL:[Link]

  • Besenhofer LM, Adegboyega PA, Bartels M, et al. "Inhibition of Metabolism of Diethylene Glycol Prevents Target Organ Toxicity in Rats." Toxicological Sciences. 2010 Sep;117(1):25-35. URL:[Link]

  • Goulart COL, Bordoni LS, Nascentes CC, Costa LM. "Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol." Journal of Analytical Toxicology. 2022 Feb 14;46(1):64-68. URL:[Link]

  • Perala AW, Filary MJ, Bartels M, McMartin KE. "Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples." Journal of Analytical Toxicology. 2014 May;38(4):184-93. URL:[Link]

Method

Application Note: Mass Spectrometry Fragmentation Pattern and Analysis of Diglycolic Acid-d4 Sodium Salt

Audience: Researchers, scientists, and drug development professionals Document Type: Application Note & Protocol Introduction and Scientific Rationale Diglycolic acid (DGA) is the primary toxic metabolite of diethylene g...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Application Note & Protocol

Introduction and Scientific Rationale

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), a compound notoriously associated with mass poisoning events when illicitly substituted in pharmaceutical syrups[1][2]. Accurate quantification of DGA in biological matrices (blood, urine, tissue) is critical for toxicological diagnostics and pharmacokinetic (PK) studies.

Diglycolic Acid-d4 Sodium Salt (DGA-d4) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays. By incorporating four deuterium atoms on the carbon backbone ( HOOC−CD2​−O−CD2​−COOH ), DGA-d4 co-elutes with endogenous DGA during liquid chromatography, experiencing identical ion suppression or enhancement. This self-validating system corrects for matrix effects, ensuring absolute quantitative trustworthiness (Isotope Dilution Mass Spectrometry).

Causality of the Fragmentation Pattern

Understanding the fragmentation causality of DGA-d4 is essential for optimizing Multiple Reaction Monitoring (MRM) methods. In negative electrospray ionization (ESI-), the sodium salt dissociates, and the free acid easily loses a proton to form the [M−H]− precursor ion at m/z 137 (compared to m/z 133 for unlabeled DGA)[2]. Collision-induced dissociation (CID) drives two primary mechanistic pathways:

  • Decarboxylation: The loss of CO2​ (44 Da) from the carboxylate terminus yields a fragment at m/z 93.

  • Dehydration: The loss of H2​O (18 Da) yields a fragment at m/z 119. Because the deuterium atoms are bound to the carbon backbone, the lost water molecule consists of the remaining exchangeable acidic protons and an oxygen atom, leaving the deuterium labels intact. Further fragmentation leads to a combined loss of CO2​ and H2​O , generating the m/z 75 product ion.

Experimental Protocol: LC-MS/MS Workflow

This protocol outlines a self-validating methodology for the extraction and quantification of DGA using DGA-d4 as the internal standard.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a stock solution of DGA-d4 Sodium Salt in LC-MS grade water at 1.0 mg/mL.

  • Dilute to a working internal standard (IS) solution of 100 ng/mL in 0.1% formic acid in water.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological sample (plasma or urine) into a microcentrifuge tube.

  • Add 10 µL of the DGA-d4 working IS solution.

  • Add 200 µL of ice-cold acetonitrile (ACN) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis

  • Column: HILIC or mixed-mode anion exchange column (e.g., 2.1 x 100 mm, 1.7 µm) to retain the highly polar DGA.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 40% B over 4 mins, hold for 1 min, return to 90% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Step 4: Mass Spectrometry Parameters

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

Quantitative Data Presentation

The table below summarizes the optimized MRM transitions for DGA and the DGA-d4 internal standard.

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
DGA 133.089.0 CO2​ (44 Da)12Quantifier
DGA 133.071.0 CO2​+H2​O (62 Da)18Qualifier
DGA-d4 137.093.0 CO2​ (44 Da)12IS Quantifier
DGA-d4 137.075.0 CO2​+H2​O (62 Da)18IS Qualifier

Fragmentation Pathway Visualization

The following diagram illustrates the logical relationship and causality of the CID fragmentation pathways for DGA-d4 in negative ion mode.

G M [M-H]- m/z 137 (DGA-d4) F1 [M-H-CO2]- m/z 93 M->F1 - CO2 (44 Da) F2 [M-H-H2O]- m/z 119 M->F2 - H2O (18 Da) F3 [M-H-CO2-H2O]- m/z 75 F1->F3 - H2O (18 Da) F2->F3 - CO2 (44 Da)

Figure 1: ESI-MS/MS Negative Ion Fragmentation Pathway of Diglycolic Acid-d4.

References

  • Analytical Chemistry. (2013). Real Time in Situ Chemical Characterization of Submicrometer Organic Particles Using Direct Analysis in Real Time-Mass Spectrometry. ACS Publications. Available at: [Link]

Sources

Application

Comprehensive Application Note: Utilization of Diglycolic Acid-d4 Sodium Salt as a Stable Isotope Internal Standard in Food, Drug, and Clinical Analysis

Executive Summary The contamination of pharmaceutical formulations (such as pediatric cough syrups) and food products (such as brewing batches) with Diethylene Glycol (DEG) has led to numerous fatal mass poisonings globa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The contamination of pharmaceutical formulations (such as pediatric cough syrups) and food products (such as brewing batches) with Diethylene Glycol (DEG) has led to numerous fatal mass poisonings globally. While DEG itself exhibits low direct toxicity, its primary metabolite, Diglycolic Acid (DGA) , is a potent nephrotoxin. Accurate quantification of DGA in complex matrices—ranging from highly viscous syrups to biological fluids (blood, urine, cerebrospinal fluid)—is critical for forensic investigation, clinical diagnosis, and pharmaceutical quality control.

This application note details the mechanistic rationale and self-validating analytical protocols for utilizing Diglycolic Acid-d4 Sodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS workflows.

Pathophysiological Context & Analyte Significance

Diethylene glycol is rapidly absorbed and metabolized in the liver by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into 2-hydroxyethoxyacetic acid (2-HEAA) and, ultimately, Diglycolic Acid (DGA) 1.

DGA is structurally analogous to citric acid cycle intermediates. It is actively transported into the proximal tubule cells of the kidney via the sodium dicarboxylate-1 (NaDC-1) transporter. Once intracellular, DGA causes severe mitochondrial dysfunction, rapid ATP depletion, and subsequent cellular necrosis, culminating in Acute Kidney Injury (AKI) 2. Because DEG is eliminated quickly from the body, DGA serves as the definitive, long-lasting biomarker for DEG poisoning in clinical and forensic matrices 3.

DEG_Pathway DEG Diethylene Glycol (DEG) HEAA 2-HEAA (Intermediate) DEG->HEAA ADH DGA Diglycolic Acid (DGA) HEAA->DGA ALDH NaDC1 NaDC-1 Transporter (Kidney Uptake) DGA->NaDC1 Transport Necrosis Proximal Tubule Necrosis NaDC1->Necrosis ATP Depletion AKI Acute Kidney Injury (AKI) Necrosis->AKI Clinical Outcome

Metabolic conversion of Diethylene Glycol to Diglycolic Acid and subsequent nephrotoxic pathway.

Rationale for Diglycolic Acid-d4 Sodium Salt as a SIL-IS

To achieve regulatory compliance (e.g., detecting contamination below the 0.1% w/w safety limit) 4, the integration of a stable isotope-labeled internal standard is non-negotiable 5. The specific choice of Diglycolic Acid-d4 Sodium Salt is driven by three causal factors:

  • Chemical Stability & Solubility (The Sodium Salt Advantage): The free acid form of DGA is highly hygroscopic, which introduces significant error during the gravimetric preparation of standard curves. The sodium salt form is highly stable, non-hygroscopic, and exhibits superior aqueous solubility, ensuring absolute precision when preparing master stock solutions.

  • Matrix Effect Neutralization: Biological fluids and drug syrups contain high concentrations of proteins, lipids, and excipients (like propylene glycol) that cause unpredictable ion suppression in the Electrospray Ionization (ESI) source. Because DGA-d4 is chemically identical to endogenous DGA, it co-elutes perfectly on the LC column and experiences the exact same ionization environment. This creates a self-validating system: any signal loss due to matrix suppression affects both the analyte and the IS equally, keeping the quantitative ratio constant.

  • Isotopic Specificity (+4 Da Shift): The incorporation of four deuterium atoms shifts the precursor mass from m/z 133 to m/z 137. This +4 Da shift is critical; it is large enough to completely bypass any isotopic interference from the naturally occurring M+2 or M+3 isotopes of unlabeled DGA, ensuring zero cross-talk in the MS/MS detector.

Experimental Methodology: Self-Validating Protocol

The following LC-MS/MS protocol is designed as a closed, self-validating loop. By introducing the DGA-d4 IS at the very first step, the method mathematically corrects for any physical losses during extraction or variations in ionization efficiency.

Workflow Sample Sample Matrix (Food/Drug/Biofluid) Spike Spike Internal Standard (DGA-d4 Sodium Salt) Sample->Spike Extraction Protein Precipitation & Extraction (ACN) Spike->Extraction Centrifuge Centrifugation & Filtration Extraction->Centrifuge LCMS LC-MS/MS Analysis (ESI- Negative Mode) Centrifuge->LCMS Quant Data Processing & Quantification LCMS->Quant

Self-validating LC-MS/MS sample preparation and analysis workflow using DGA-d4 internal standard.

Sample Preparation (Protein Precipitation & Extraction)

Note: This extraction is applicable to whole blood, urine, cerebrospinal fluid (CSF), and diluted pharmaceutical suspensions.

  • Aliquoting: Transfer 100 µL of the sample matrix into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking (Critical Step): Add 20 µL of Diglycolic Acid-d4 Sodium Salt working solution (10 µg/mL in LC-MS grade water).

    • Causality: Spiking before any chemical modification ensures the IS fully equilibrates with protein-bound DGA, allowing it to act as a true tracer for extraction recovery.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Causality: The high organic content rapidly denatures matrix proteins and crashes out heavy syrup excipients. The addition of 1% Formic Acid ensures the dicarboxylic acid groups of DGA remain fully protonated (neutral), disrupting protein binding and forcing the analyte into the organic supernatant.

  • Agitation & Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A.

    • Causality: Reconstituting in the starting mobile phase prevents solvent-mismatch, which would otherwise cause severe peak broadening and poor retention of highly polar organic acids on the LC column.

LC-MS/MS Instrumental Parameters

Because DGA is a highly polar dicarboxylic acid, it readily loses a proton in solution. Therefore, Negative Electrospray Ionization (ESI-) is utilized to generate the[M-H]⁻ precursor ions efficiently.

  • Analytical Column: Waters Atlantis T3 (or equivalent high-retention reversed-phase/HILIC column), 2.1 × 100 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B (0-1 min) → linear ramp to 95% B (1-5 min) → hold at 95% B (5-7 min) → re-equilibrate at 5% B (7-10 min).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Method Validation

The fragmentation pathways selected for Multiple Reaction Monitoring (MRM) are based on the structural breakdown of the dicarboxylic acid. The primary transition for DGA (m/z 133.0 → 75.0) corresponds to the loss of a carboxylate group (-CH₂COO), while the DGA-d4 internal standard undergoes a parallel, chemically equivalent dissociation (m/z 137.0 → 77.0).

Table 1: Optimized MRM Parameters and Method Validation Metrics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (µg/mL)LOQ (µg/mL)Matrix Recovery (%)
Diglycolic Acid (Quantifier) 133.075.0151.03.092.5 - 105.2
Diglycolic Acid (Qualifier) 133.089.010---
Diglycolic Acid-d4 (SIL-IS) 137.077.015---

Note: Limits of Detection (LOD) and Quantification (LOQ) are representative of optimized conditions in complex biological matrices (e.g., whole blood, urine) and align with required toxicological thresholds 3, 4.

References

  • Title: Analysis of Diglycolic Acid After Mass Poisoning by Diethylene Glycol Source: Journal of Analytical Toxicology / PubMed URL: [Link]

  • Title: Diglycolic Acid Is the Nephrotoxic Metabolite in Diethylene Glycol Poisoning Inducing Necrosis in Human Proximal Tubule Cells In Vitro Source: Toxicological Sciences / Oxford Academic URL: [Link]

  • Title: Quantitation of Diethylene Glycol and Its Metabolites by Gas Chromatography Mass Spectrometry or Ion Chromatography Mass Spectrometry Source: Journal of Analytical Toxicology / Oxford Academic URL: [Link]

  • Title: Analysis of ethylene glycol (EG) and diethylene glycol (DEG) in oral liquid products using gas chromatography Source: Ovid URL: [Link]

  • Title: Diethylene glycol – Knowledge and References Source: Clinical Toxicology / Taylor & Francis URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Splitting for Diglycolic Acid-d4 Sodium Salt

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical behavior of Diglycolic A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical behavior of Diglycolic Acid-d4 Sodium Salt (DGA-d4) .

Peak splitting is rarely a random error; it is a physical manifestation of competing thermodynamic states or fluid dynamics within your column. This guide will help you diagnose the root cause, understand the chemical causality, and implement self-validating protocols to permanently resolve the issue.

Diagnostic Logic & Workflow

Before altering your method, you must isolate whether the splitting is a systemic hardware failure or a chemical incompatibility specific to DGA-d4. Follow the logic path below:

Workflow A Peak Splitting Observed in DGA-d4 Sodium Salt B Does splitting affect ALL peaks or ONLY the DGA-d4 peak? A->B C All Peaks Split B->C D Only DGA-d4 Splits B->D E Hardware / Flow Path Issue (Blocked Frit, Column Void) C->E F Chemical / Method Issue (pH, Solvent Mismatch) D->F G Action: Flush Column or Replace Inlet Frit E->G H Action: Adjust Mobile Phase pH & Match Sample Diluent F->H

Diagnostic workflow for resolving peak splitting in DGA-d4 chromatography.

The Chemistry of DGA-d4 Peak Splitting (Causality)

If your hardware is intact (i.e., only the DGA-d4 peak is splitting), the issue stems from one of two physicochemical phenomena:

A. Mobile Phase pH vs. pKa (The Dual-State Phenomenon)

Diglycolic acid is a dicarboxylic acid with pKa values of approximately 2.96 and 4.43. In liquid chromatography, if your mobile phase pH is near these pKa values (e.g., pH 3.0 to 4.5), the DGA-d4 molecules exist in a dynamic, continuous equilibrium between protonated (neutral) and deprotonated (ionized) states. Because these two states partition differently into the stationary phase, they travel down the column at slightly different velocities, resulting in a split or severely shouldered peak.

B. Sample Solvent Incompatibility (The Sodium Salt Effect)

You are analyzing the Sodium Salt of DGA-d4. This means your raw sample is highly ionic and polar. If you dissolve this salt in 100% water or a diluent that is significantly stronger than your mobile phase, you create a localized micro-environment in the injection plug. When this plug hits the column, the analyte at the leading edge travels faster than the analyte at the trailing edge, physically tearing the peak into two distinct bands[1][2].

Self-Validating Resolution Protocols

Do not guess which variable is failing. Implement the following self-validating protocols to systematically eliminate the root causes.

Protocol 1: Systemic Hardware Validation

Causality: A blocked column frit or a void in the silica bed will physically split the flow path of the sample plug, causing every analyte to elute as a double peak[3].

  • Prepare a Neutral Marker: Dissolve a well-behaved, neutral reference standard (e.g., Uracil or Caffeine) in your mobile phase.

  • Inject: Perform a standard 5 µL injection of the neutral marker.

  • Validation Check:

    • If the neutral marker splits: Your column frit is blocked or the bed has collapsed. Replace the column or backflush it if permitted by the manufacturer.

    • If the neutral marker is a single, sharp peak: Your hardware is perfectly fine. The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization

Causality: Suppressing ionization forces 100% of the DGA-d4 molecules into a single, uniform protonated state, eliminating dual-state splitting[4].

  • Prepare Mobile Phase A: Add 0.1% Formic Acid (for LC-MS compatibility) or 0.1% Phosphoric Acid (for UV detection) to LC-MS grade water. This drives the pH down to ~2.0, safely below the first pKa of DGA.

  • Equilibrate: Flush the column with at least 10 column volumes of the newly buffered mobile phase.

  • Validation Check: Inject a 2 µL blank, followed by a 2 µL injection of DGA-d4. Calculate the Peak Asymmetry Factor ( As​ ). If As​ is between 0.95 and 1.15, the single-species state is validated and the protocol is successful.

Protocol 3: Diluent Matching & Desalting

Causality: Matching the sample diluent to the mobile phase prevents viscosity and elution-strength mismatches at the column head[1].

  • Dry the Sample: If your DGA-d4 sodium salt is currently in a mismatched solvent, evaporate it under a gentle stream of nitrogen.

  • Re-dissolve: Re-constitute the sample strictly in your initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

  • Validation Check (Volume Escalation): Inject 1 µL, 3 µL, and 5 µL of the newly diluted sample. If the peak shape remains Gaussian across all three injections and the peak area scales linearly ( R2>0.99 ), the diluent matrix is validated. If splitting returns at 5 µL, you are experiencing mass overload and must dilute the sample further.

Quantitative Optimization Matrix

Use the table below to benchmark your current method against optimized parameters for dicarboxylic acid salts.

Troubleshooting ParameterSub-Optimal ConditionOptimized ConditionExpected DGA-d4 Peak ShapeTarget Asymmetry ( As​ )
Mobile Phase pH pH 3.0 - 4.5 (Near pKa)pH < 2.0 (e.g., 0.1% Formic Acid)Split / Shouldered> 2.0 (Sub) / 1.0 (Opt)
Sample Diluent 100% Water or Strong OrganicMatched to Initial Mobile PhaseSharp, Gaussian> 1.5 (Sub) / 1.0 (Opt)
Injection Volume > 15 µL (Volume Overload)1 - 5 µLFronting / Split< 0.8 (Sub) / 1.0 (Opt)
Buffer Concentration < 5 mM (Weak buffering)10 - 20 mM (Volatile buffer)Broad / Tailing> 1.8 (Sub) / 1.0 (Opt)

Frequently Asked Questions (FAQs)

Q: My DGA-d4 peak is splitting, but my non-deuterated DGA standard is not. Why? A: This is a manifestation of the kinetic isotope effect. Deuteration slightly alters the lipophilicity and apparent pKa of the molecule. If your chromatographic method is operating exactly on the edge of its buffering capacity, the slight physicochemical shift of the d4-isotope can push it into a split-state (e.g., partial ionization), while the non-deuterated standard remains stable. Ensure your buffer concentration is robust enough (≥ 10 mM) to handle both variants.

Q: I am using LC-MS to detect the DGA-d4. Can I use phosphoric acid to fix the pH? A: No. Phosphoric acid is non-volatile and will rapidly precipitate in your MS source, causing severe contamination and signal loss[4]. For LC-MS, you must use volatile acids. 0.1% Formic acid is the industry standard for negative-ion mode ESI typically used for dicarboxylic acids.

Q: I matched my diluent and fixed the pH, but the peak is still splitting. What else could it be? A: You may be experiencing column phase dewetting (phase collapse). If you are using a standard C18 column and your method starts at 100% aqueous to retain the highly polar DGA-d4, the hydrophobic C18 chains can fold flat against the silica, trapping the analyte and causing split or missing peaks. Switch to an Aqueous C18 (AQ) column, a Polar-Embedded column, or a mixed-mode column specifically designed to tolerate 100% aqueous conditions.

References

  • Troubleshooting peak splitting in HPLC analysis of indole compounds Source: BenchChem URL
  • Peak Splitting in HPLC: Causes and Solutions Source: Separation Science URL
  • Separation of Diglycolic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • What are common causes of peak splitting when running an LC column?

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Signal Intensity for Diglycolic Acid-d4 Sodium Salt

Welcome to the Advanced Applications Support Center. Diglycolic acid (DGA) is a highly polar dicarboxylic acid and the primary nephrotoxic metabolite of diethylene glycol (DEG), a compound often monitored in toxicology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Diglycolic acid (DGA) is a highly polar dicarboxylic acid and the primary nephrotoxic metabolite of diethylene glycol (DEG), a compound often monitored in toxicology and clinical chemistry[1][2]. In quantitative mass spectrometry, Diglycolic Acid-d4 (DGA-d4) serves as the gold-standard stable-isotope-labeled internal standard[3].

However, researchers frequently encounter severe signal attenuation, peak splitting, and matrix suppression when analyzing the sodium salt formulation of DGA-d4. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles of DGA-d4 analysis. By understanding the causality behind ESI droplet chemistry and chromatographic retention, you can implement these field-proven solutions to restore and maximize your signal intensity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is the signal intensity of my DGA-d4 standard so low in my standard LC-MS/MS setup? A1: The root cause is typically a mismatch between the analyte's pKa and the mobile phase pH, compounded by the wrong ionization mode. DGA-d4 is a dicarboxylic acid with pKa values of approximately 2.79 and 3.93[4][5].

  • The Causality: If you are using a standard reversed-phase mobile phase containing 0.1% Formic Acid (pH ~2.7), DGA-d4 remains partially protonated. This drastically reduces the yield of the deprotonated target precursor ion [M-H]- (m/z 137).

  • The Solution: Switch to Electrospray Ionization Negative mode (ESI-) and utilize a slightly basic mobile phase (e.g., 10–25 mM Ammonium Acetate or Ammonium Hydroxide, pH 6.0–9.0)[6]. This ensures both carboxylic acid groups are fully ionized before entering the ESI source, maximizing the electrostatic repulsion necessary for efficient droplet fission.

Q2: I purchased the "Sodium Salt" form of DGA-d4. How does the sodium affect my mass spec signal, and how do I fix it? A2: The sodium salt formulation introduces a high, stoichiometric concentration of Na⁺ ions directly into your ESI source.

  • The Causality: In the ESI droplet, Na⁺ strongly competes with protons and ammonium ions, leading to the formation of sodium adducts (e.g., [M-2H+Na]- at m/z 159) instead of the desired [M-H]- ion. This splits your ion current across multiple m/z species, effectively diluting your target MRM transition signal. Furthermore, non-volatile sodium precipitates on the MS sampling cone, causing physical ion suppression and signal drift over time.

  • The Solution: Implement a volatile buffer displacement strategy . Adding 10–25 mM Ammonium Acetate to your mobile phase forces an ion exchange within the ESI droplet. The volatile NH₄⁺ displaces Na⁺. During desolvation, NH₃ and acetic acid evaporate completely, leaving a concentrated, clean [M-H]- population.

Q3: My DGA-d4 peak elutes almost immediately in the void volume on my C18 column. Is this causing signal loss? A3: Yes, this is a classic case of matrix-induced ion suppression.

  • The Causality: DGA-d4 is highly hydrophilic. On a standard C18 reversed-phase column, it exhibits virtually no retention. Eluting in the void volume means DGA-d4 co-elutes with unretained endogenous matrix components (salts, proteins, phospholipids). These matrix components monopolize the charge available on the ESI droplet surface, "choking out" the DGA-d4 signal.

  • The Solution: Abandon standard C18 columns for this analyte. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide-bonded column[6]. HILIC provides excellent retention for polar dicarboxylic acids, shifting the DGA-d4 peak away from the suppression zone.

Part 2: Visualizing the Solutions

TroubleshootingWorkflow Start Low DGA-d4 Signal Detected CheckMode Is Ionization Mode ESI Negative? Start->CheckMode SetESI Switch to ESI- Target [M-H]- (m/z 137) CheckMode->SetESI No CheckSalt Are Na+ Adducts Present? (m/z 159) CheckMode->CheckSalt Yes SetESI->CheckSalt AddBuffer Add 10mM NH4OAc to Mobile Phase CheckSalt->AddBuffer Yes CheckChrom Eluting in Void Volume? CheckSalt->CheckChrom No AddBuffer->CheckChrom SwitchHILIC Switch to HILIC/Amide Column CheckChrom->SwitchHILIC Yes Optimize Optimal Signal Achieved CheckChrom->Optimize No SwitchHILIC->Optimize

Fig 1. Decision tree for troubleshooting and optimizing DGA-d4 LC-MS/MS signal intensity.

SodiumResolution NaSalt DGA-d4 Sodium Salt [M-2H+Na]- (m/z 159) Buffer Add NH4OAc Buffer (Ammonium Acetate) NaSalt->Buffer IonExchange Droplet Ion Exchange Na+ replaced by NH4+ Buffer->IonExchange Desolvation ESI Desolvation NH3 & HOAc Evaporate IonExchange->Desolvation Signal Enhanced [M-H]- Signal (m/z 137) Desolvation->Signal

Fig 2. Chemical mechanism of sodium adduct displacement using volatile ammonium buffers.

Part 3: Quantitative Data & System Parameters

To establish a baseline for your method development, reference the physicochemical properties and the empirical impact of mobile phase additives summarized below.

Table 1: Physicochemical & MS Properties of DGA and DGA-d4

PropertyDiglycolic Acid (DGA)Diglycolic Acid-d4 (DGA-d4)
Molecular Formula C₄H₆O₅C₄H₂D₄O₅
Exact Mass 134.02 Da138.05 Da
pKa Values pKa₁: 2.79, pKa₂: 3.93[4][5]pKa₁: ~2.79, pKa₂: ~3.93
ESI- Precursor Ion [M-H]- m/z 133m/z 137
Sodium Adduct [M-2H+Na]- m/z 155m/z 159

Table 2: Impact of Mobile Phase Additives on DGA-d4 ESI- Signal

Mobile Phase AdditiveApprox. pHIonization StateSignal Intensity Impact
0.1% Formic Acid~2.7Partially protonatedSevere suppression (Low [M-H]- yield)
None (Pure Water/ACN)~6.0MixedModerate, highly prone to Na⁺ adducts
10 mM Ammonium Acetate~6.8Fully deprotonatedHigh (Displaces Na⁺, promotes [M-H]-)
25 mM NH₄OH + 25 mM NH₄OAc~9.5Fully deprotonatedVery High (Maximum deprotonation)[6]

Part 4: Self-Validating Experimental Protocols

Protocol 1: HILIC Mobile Phase Optimization & Desalting

This protocol is designed to retain the highly polar DGA-d4 while actively stripping the sodium counter-ion during ESI desolvation[6].

  • Prepare Aqueous Mobile Phase (A): Dissolve Ammonium Acetate to a final concentration of 25 mM in LC-MS grade water. Add 25 mM Ammonium Hydroxide to adjust the pH to ~9.5[6].

  • Prepare Organic Mobile Phase (B): 100% LC-MS grade Acetonitrile.

  • Column Selection: Install an Amide-bonded HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm)[6].

  • Gradient Setup: Start at 95% B (highly organic for HILIC retention). Hold for 0.5 min, then apply a linear gradient down to 40% B over 8 minutes to elute the highly polar DGA-d4[6].

  • Self-Validation Check (Adduct Ratio): Inject a 100 ng/mL standard of your DGA-d4 Sodium Salt. Monitor both m/z 137 (Target [M-H]-) and m/z 159 (Sodium Adduct [M-2H+Na]-).

    • Validation Criteria: The peak area ratio of 137/159 should be > 50:1. If m/z 159 persists, increase the Ammonium Acetate concentration in Mobile Phase A to 35 mM to force a complete ion exchange.

Protocol 2: Weak Anion Exchange (WAX) SPE Cleanup

For biological matrices (plasma, urine), simple protein precipitation leaves too many competing organic acids. WAX SPE selectively isolates dicarboxylic acids like DGA[7], eliminating matrix-induced ion suppression.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol, followed by 2 mL of LC-MS grade Water through a WAX SPE cartridge (e.g., Oasis WAX)[7].

  • Sample Loading: Dilute your biological sample 1:1 with 50 mM Ammonium Acetate (pH 6.5). Causality: At pH 6.5, DGA-d4 is fully deprotonated (negatively charged) and will bind strongly to the positively charged amine groups of the WAX sorbent.

  • Wash 1 (Aqueous): Pass 2 mL of Water through the cartridge. This removes salts, neutral hydrophilic compounds, and unbound sodium ions.

  • Wash 2 (Organic): Pass 2 mL of Methanol. This removes hydrophobic basic and neutral interferences (e.g., phospholipids).

  • Elution: Elute the analyte with 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the WAX sorbent (deprotonates the stationary phase amine groups), releasing the bound DGA-d4.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 95% Acetonitrile / 5% Water for optimal injection onto the HILIC system.

  • Self-Validation Check (Absolute Recovery): Calculate recovery by comparing the peak area of a sample spiked before extraction to a blank matrix sample spiked after extraction.

    • Validation Criteria: Absolute recovery should exceed 85%, confirming that the WAX sorbent effectively captured and released the target without breakthrough.

References[8] NINGBO INNO PHARMCHEM CO.,LTD. Understanding Diglycolic Acid Properties for Optimal Chemical Synthesis. nbinno.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Sn9Vb1NMbEo188dJtMHv4F7O394JRrzZ1V5OiXzPoqL7NqyVWF7vGtWsw4jLVpS4-tRKQhABBya9QYSiji5g0Pl2QVwT0HGlkpWF7mDb6tbmEgtMKOJn7Fs_KRfW0MFa9FESh5VoN1YdqZAulPMuhvYzYUpOLzh6EW9AwtqXf9bXxokIpOmSFjhA6GlZug4z59SB5ajcpyyenOd5NWE8R1HJZi6NVuM65OiEJIHtKlHZz0x8vVlr5XqB1M4=[4] BenchChem. A Comparative Analysis of Diglycolate and Citrate as... benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR8c7rNyZWQ_oE6BiN6ledvMoA1XTNfnOSVJnq9OBe6jt46OwgZPDOwUNmCU6_VRoJg8l1-2odL2aFT4VWdS30iS63T4kGXLVfL_NgV2f8ohBdlNKi6yphMVYutzuj83C_y6pEG-AxHHJ2Bban2gxzCXM5o947B_6XFkaxhU7-18XRCk2MvYTPRJnEex8nXy8MJ6EzfZj6zljtb5eNdVgb8gY=[7] Young W, DeJager L. Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods. PubMed (nih.gov). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt6Li1yHl7SDmh06_t2ciZkXYybFttZyTWNm5cNbLTPlC-X8HjVzgKWJvFci0M2-xI3x8J6GO2s1-gR0m63-oTA9aqaO6p2uy4Nw4GMrKg2gCC6EGSVgUvvucDs5F2Rk-iK84_[3] BenchChem. Dimethyl diglycolate-d4. benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnoSqICuQD2qxEVEBRikcQx0S2lj3aloaL6XurX6TtmD0hZa3M1md43iMGddKojy8hKXKMFRCdADyokDv48FLCl5Tk6nVMZGRy_fzFCqIaYCH718zkKpuZav3gChcPTKakqxrKMNfK[5] Wikipedia. Diglycolic acid. wikipedia.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTrMWWYwLtYCqOFpVtvq7N0LJ29iBeZcrP9u4KKEToSGCrDj57Q-qjKdyd5DQSlONeWhO9xCG0RNpazOq0tdcJ1xiWudUjn2h9iCMNOu4vZM9EEEG8RHALE9zjJ9bkb5F5Yl-x266Epg==[6] Yale University. Exposure To 1,4-Dioxane Dysregulates Stool Metabolomic Network. yale.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13KFoe0_04JndLIk0xe668pgXZS6UtVom8pOWBNaYsTzgbuYkkDI1RUt2sbwb541FfxPYrK76TEUi4s4tp9BwKiOfZIYtAY-QCUHNrJWrbO4Nv2aYemo_ZQDuJN2uP8kGaCbCoDREs3DyftJkA43T5h_TvVk3tNOvHJrzzJf66kBVR2EtJxxC9ex8oQ6P5A==[1] BenchChem. Application Note: Quantification of Diglycolate in Biological Matrices using Gas Chromatography-Mass Spectrometry. benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq9CX3kgZyFmxRZq1id5ufWK4VUzZ-6JFOZhpeOE3UmaPYlc38g8vpdA0lo0DwQTQ3k07TsIcbm2pGeSYVWijvAmEYHT-QY5jA3cwFqIZizBgAsN3k7oRHV3pMkoIaXRNu8bq70zloftbPlqI_d2p7XusTVB6pCoN3qCn6q3MpfO1jHbkIDbTlV-TC0CjW-DvtB6oFS0W5TqHKnd9wIu0aK7Jic01YtxFoWBBnzAzsyEP6zN8Zjh90AW2jxkAT6zAwRbL8wVXQtxGCEVAzog==[2] Oxford Academic. Quantitation of Diethylene Glycol and Its Metabolites by Gas Chromatography Mass Spectrometry or Ion Chromatography Mass Spectrometry. oup.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED9cSSsBX3yi7NI3xTWxm0M_r6gA_wM2--qv7_NeEmR91f2qa3Z0mwlPoOifnPa5glBytBJ6vA6H9ExRwVT5otwc4ibpJVFkTPBKXfwNw2ekJ1ZO-x77f5VyzbOawYS9TJSwUvWwAik7QZTU_q9o7d62zsSNidNsJJUg9Cr-7YJA==

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diglycolic Acid-d4 Sodium Salt Standards

Welcome to the Isotope Standards Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing Diglycolic Acid-d4 (DGA-d4) Sodium Salt as a stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isotope Standards Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing Diglycolic Acid-d4 (DGA-d4) Sodium Salt as a stable isotope-labeled internal standard (SIL-IS).

Accurate toxicokinetic modeling relies entirely on the absolute purity of your internal standard. Diglycolic Acid (DGA) is the primary nephrotoxic metabolite of Diethylene Glycol (DEG), a compound notoriously implicated in fatal mass poisonings when used as an illicit adulterant in pharmaceutical syrups[1]. To accurately quantify endogenous or toxicological DGA, your DGA-d4 standard must be free of specific contaminants that can skew mass spectrometry data.

G DEG Diethylene Glycol (DEG) ADH Alcohol Dehydrogenase DEG->ADH Oxidation HEAA 2-Hydroxyethoxyacetic Acid ADH->HEAA ALDH Aldehyde Dehydrogenase HEAA->ALDH Oxidation DGA Diglycolic Acid (DGA) ALDH->DGA Tox Proximal Tubule Necrosis DGA->Tox Accumulation

Metabolic pathway of Diethylene Glycol (DEG) to the nephrotoxic Diglycolic Acid (DGA).

FAQ 1: Isotopic Impurities & The "D0" Background Problem

Q: When running blank biological matrices spiked with DGA-d4 Sodium Salt, I observe a distinct peak at the retention time of unlabeled DGA. What is causing this, and how can I fix it?

A: This is a classic manifestation of isotopic impurity—specifically, the presence of unlabeled Diglycolic Acid (D0-DGA) within your DGA-d4 standard.

The Causality: During the synthesis of deuterated compounds, incomplete deuterium exchange or the use of partially deuterated precursors can leave trace amounts of D0, D1, D2, or D3 species. Because DGA-d4 and D0-DGA co-elute chromatographically, any D0 contamination in the internal standard directly inflates the analyte signal. This compromises the Lower Limit of Quantification (LLOQ) and can lead to false positives in DEG poisoning assessments.

Self-Validating Protocol: Isotopic Purity Assessment (LC-MS/MS) To ensure your standard is viable, you must validate its isotopic purity using a highly specific liquid chromatography method[2].

  • Preparation: Prepare a 1.0 µg/mL solution of DGA-d4 Sodium Salt in LC-MS grade water.

  • Chromatography: Inject 5 µL onto a mixed-mode reverse-phase column (e.g., Newcrom R1). Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid to ensure mass-spec compatibility[2].

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Monitoring: Track the Selected Reaction Monitoring (SRM) transitions:

    • DGA-d4: m/z 137 → 75

    • D0-DGA: m/z 133 → 73

  • Validation Check: Calculate the peak area ratio of D0/D4. For rigorous toxicokinetic assays, the D0 contribution must be < 0.5% . If higher, the batch must be rejected or mathematically corrected via isotopic stripping algorithms.

G Prep Prepare 1 µg/mL DGA-d4 Inject Inject into LC-MS/MS Prep->Inject SRM_D4 Monitor D4 (m/z 137->75) Inject->SRM_D4 SRM_D0 Monitor D0 (m/z 133->73) Inject->SRM_D0 Calc Calculate D0/D4 Ratio SRM_D4->Calc SRM_D0->Calc Decision Is D0 < 0.5%? Calc->Decision Pass Approve Standard Decision->Pass Yes Fail Reject Standard Decision->Fail No

Step-by-step LC-MS/MS workflow for validating the isotopic purity of DGA-d4 standards.

FAQ 2: Synthesis By-Products & Chromatographic Interference

Q: My GC-MS/MS analysis of derivatized DGA shows unexpected extraneous peaks and poor derivatization efficiency. Could contaminants in the DGA-d4 salt be responsible?

A: Yes. The presence of unreacted precursors or intermediate by-products from the DGA-d4 synthesis can compete for derivatization reagents or cause significant ion suppression.

The Causality: DGA is often synthesized via the etherification of chloroacetic acid under strong basic conditions. If the deuterated chloroacetic acid precursor is not fully consumed, it remains in the final sodium salt matrix. When you apply silylation reagents like BSTFA or MSTFA to convert the non-volatile DGA into a volatile trimethylsilyl (TMS) ester for GC-MS, these acidic impurities aggressively consume the reagent. This lowers the yield of the target DGA-d4-TMS derivative and introduces ghost peaks into the chromatogram.

G Precursor Chloroacetic Acid-d2 Base Strong Base Etherification Precursor->Base DGA_d4 Diglycolic Acid-d4 Base->DGA_d4 Complete Conversion Impurity1 Unreacted Precursor Base->Impurity1 Incomplete Reaction Impurity2 Glycolic Acid-d2 Base->Impurity2 Partial Etherification

Logical relationship of synthesis pathways leading to precursor contaminants in DGA-d4.

Self-Validating Protocol: GC-MS/MS Screening for Volatile Impurities

  • Extraction: Reconstitute 1 mg of DGA-d4 Sodium Salt in 100 µL of HPLC-grade Methanol. Evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried extract, add 50 µL anhydrous pyridine (catalyst) and 100 µL BSTFA containing 1% TMCS[3].

  • Incubation: Heat the mixture at 70°C for 60 minutes in a tightly sealed GC vial[3].

  • Analysis: Inject 1 µL into a GC-MS/MS system. Scan for precursor derivatives (e.g., chloroacetic acid-TMS) alongside the expected DGA-d4-TMS peak.

  • Validation Check: A highly pure standard should yield a single dominant peak for DGA-d4-TMS. If precursor peaks exceed 1% relative abundance, repurification via preparative HPLC is required before use.

FAQ 3: Salt Form & Moisture Content

Q: The standard curve generated using my DGA-d4 Sodium Salt stock solution is consistently shifting, suggesting the actual concentration is lower than the gravimetric weight implies. Why?

A: You are likely weighing atmospheric water or excess inorganic salts rather than pure active standard.

The Causality: DGA-d4 is frequently supplied as a sodium salt to enhance stability and aqueous solubility. However, sodium salts of dicarboxylic acids are highly hygroscopic. If the vial is opened in a humid laboratory environment, the salt rapidly absorbs atmospheric moisture. Furthermore, the neutralization step during synthesis can leave residual inorganic salts (e.g., NaCl or Na₂CO₃). Both factors inflate the apparent mass on the balance, leading to sub-potent stock solutions and shifting standard curves.

Self-Validating Protocol: Gravimetric Moisture Correction

  • Desiccation: Store the DGA-d4 Sodium Salt in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for at least 24 hours prior to use.

  • Weighing: Quickly weigh the standard using a calibrated microbalance in a climate-controlled, low-humidity environment (<30% RH).

  • Correction: If the manufacturer's Certificate of Analysis (CoA) specifies a water content via Karl Fischer titration, adjust your weighing mass using the formula: Target Mass / (1 - %Moisture).

  • Validation Check: Prepare two independent stock solutions from the same vial and compare their LC-MS/MS responses. They must agree within ±2% to confirm gravimetric accuracy.

Quantitative Overview of DGA-d4 Sodium Salt Contaminants

Contaminant ClassSpecific ImpurityTypical OriginImpact on AssayDetection / Resolution Method
Isotopic Impurity D0-DGA (Unlabeled)Incomplete deuteration during synthesisFalse positives; elevated LLOQLC-MS/MS SRM ratio check
Synthetic By-product Chloroacetic acid-d2Unreacted synthesis precursorDerivatization reagent depletionGC-MS/MS screening
Inorganic Salt NaCl / Na₂CO₃Neutralization stepSub-potent stock solutionsGravimetric moisture correction
Moisture H₂OHygroscopic sodium salt formConcentration drift over timeDesiccation & Karl Fischer titration

References

  • Diethylene glycol-induced toxicities show marked threshold dose response in rats Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Separation of Diglycolic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Identification and analysis of an impurity inducing clinical adverse effect in anti-adhesion carboxymethyl chitosan products Source: PubMed - Elsevier B.V. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Injection Volume for Diglycolic Acid-d4 Sodium Salt

Overview Diglycolic Acid-d4 (DGA-d4) Sodium Salt is a critical stable isotope-labeled internal standard used in quantitative LC-MS/MS and GC-MS analyses[1]. It is primarily utilized in toxicokinetic studies to track digl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Diglycolic Acid-d4 (DGA-d4) Sodium Salt is a critical stable isotope-labeled internal standard used in quantitative LC-MS/MS and GC-MS analyses[1]. It is primarily utilized in toxicokinetic studies to track diglycolic acid, the primary nephrotoxic metabolite of diethylene glycol (DEG)[2]. Because DGA is highly polar and often present in trace amounts in biological matrices, optimizing the injection volume is paramount to achieving high sensitivity without compromising peak resolution or column efficiency.

This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps for analytical scientists facing peak broadening, sensitivity loss, or solvent mismatch issues during DGA-d4 analysis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does increasing the injection volume of DGA-d4 lead to peak fronting and resolution loss?

A: In liquid chromatography, the injection volume directly impacts the initial bandwidth of the sample on the column. When a large volume of DGA-d4 is injected, the column can become overloaded, leading to peak fronting (where the USP tailing factor drops below 1) and a decrease in retention time[3]. Furthermore, if the sample diluent is stronger (e.g., higher organic content in reversed-phase LC) than the initial mobile phase, the analyte experiences a "surfing effect." Instead of partitioning into the stationary phase at the column head, DGA-d4 travels down the column in the strong diluent plug, resulting in a diffuse band and severe peak broadening[4].

Q2: How do I calculate the optimal injection volume for my specific UHPLC column?

A: As a general rule of thumb, the maximum injection volume should not exceed 1% to 3% of the total column volume to prevent volume overload. For a standard UHPLC column (e.g., 50 x 2.1 mm), the total volume is approximately 173 µL. Considering a packing factor of 0.7, the void volume is ~120 µL. Therefore, the ideal injection volume to maintain sharp peaks for DGA-d4 is between 1.2 µL and 2.4 µL. If higher sensitivity is required, you must either pre-concentrate the sample or use a weaker injection solvent to focus the analyte at the column head[4].

Q3: What is the biological relevance of tracking DGA with DGA-d4, and why is high sensitivity required?

A: Diethylene glycol (DEG) is an industrial solvent that has caused mass poisonings when illicitly used in pharmaceuticals. DEG is metabolized via alcohol dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA) and subsequently to diglycolic acid (DGA)[2]. DGA is the direct cause of proximal tubule necrosis[5]. Mechanistically, DGA chelates intracellular calcium (Ca2+), which leads to severe mitochondrial dysfunction, energy depletion, and ultimately, cell death[5][6]. High-sensitivity LC-MS/MS methods utilizing DGA-d4 are required to detect trace levels of DGA in serum and urine to accurately diagnose poisoning and assess the efficacy of antidotes like fomepizole[2].

ToxicityPathway DEG Diethylene Glycol (DEG) HEAA 2-HEAA Intermediate DEG->HEAA ADH/ALDH DGA Diglycolic Acid (DGA) HEAA->DGA Oxidation Ca Intracellular Ca2+ Chelation DGA->Ca Chelation Mito Mitochondrial Dysfunction Ca->Mito Energy Depletion Necrosis Proximal Tubule Necrosis (AKI) Mito->Necrosis Cell Death

Figure 1: Mechanism of DEG-induced nephrotoxicity driven by the DGA metabolite.

Part 2: Quantitative Data & Optimization Guidelines

To systematically optimize the injection volume for DGA-d4, refer to the following standardized parameters.

Table 1: Maximum Injection Volumes Based on Column Dimensions

Calculated based on the 1–3% total column volume rule to prevent peak broadening.

Column Dimensions (Length x I.D.)Estimated Total VolumeEstimated Void VolumeIdeal Injection Volume (1-3%)
50 mm x 2.1 mm (UHPLC)173 µL~120 µL1.2 µL – 2.4 µL
100 mm x 2.1 mm (UHPLC)346 µL~240 µL2.4 µL – 4.8 µL
50 mm x 3.0 mm (HPLC)353 µL~247 µL2.5 µL – 7.5 µL
150 mm x 3.0 mm (HPLC)1,060 µL~742 µL7.5 µL – 14.8 µL
50 mm x 4.6 mm (HPLC)831 µL~581 µL5.8 µL – 17.4 µL
250 mm x 4.6 mm (HPLC)4,155 µL~2,908 µL29.0 µL – 58.0 µL
Table 2: Impact of Sample Diluent on DGA-d4 Peak Symmetry

Demonstrating the causality of solvent effects on chromatographic resolution[4].

Diluent Strength vs. Mobile PhaseAnalyte Focusing BehaviorExpected Peak Symmetry (USP Tailing Factor)Recommendation
Weaker (e.g., 100% Aqueous for RP)High (Concentrates at column head)0.95 – 1.05 (Excellent)Optimal. Allows for larger injection volumes.
Equal Moderate (Standard partitioning)0.90 – 1.10 (Good)Standard practice for volumes < 3% of column volume.
Stronger (e.g., High Organic for RP)Poor ("Surfing effect" / Diffuse band)< 0.8 (Severe Fronting/Splitting)Avoid. Requires drastic reduction in injection volume.

Part 3: Self-Validating Experimental Protocols

Protocol A: Volume Overload Determination Test

This protocol allows you to empirically determine the maximum injection volume for DGA-d4 on your specific LC-MS/MS setup without compromising the USP tailing factor[3].

Step-by-Step Methodology:

  • Preparation: Prepare a standard solution of DGA-d4 Sodium Salt at a concentration of 1 µg/mL in a diluent that perfectly matches your initial mobile phase composition.

  • Baseline Injection: Inject the smallest reproducible volume your autosampler can handle (e.g., 0.5 µL or 1.0 µL).

  • Data Acquisition: Record the chromatogram and calculate the baseline Peak Area, Peak Height, and USP Tailing Factor ( T ).

  • Volume Escalation: Systematically double the injection volume (e.g., 1 µL, 2 µL, 4 µL, 8 µL) while keeping the sample concentration constant.

  • Validation Check: Plot Peak Area and Peak Height versus Injection Volume.

    • Pass Criteria: The relationship remains strictly linear ( R2>0.99 ), and the USP Tailing Factor remains between 0.9 and 1.2.

    • Fail Criteria (Overload): Peak height plateaus, linearity is lost, or the peak begins to front ( T<0.9 ) or split[3].

  • Final Selection: Set your method's injection volume to 80% of the maximum volume that passed the validation check.

Protocol B: Temperature-Assisted On-Column Solute Focusing (TASF)

If your assay requires ultra-high sensitivity (e.g., trace environmental monitoring or micro-dosing PK studies) and you must inject volumes exceeding the 3% limit, implement TASF to mitigate volume overload[7].

Step-by-Step Methodology:

  • System Modification: Equip the inlet segment of your capillary or UHPLC column with a programmable temperature control jacket.

  • Sample Loading (Cooling Phase): Lower the temperature of the column inlet to subambient levels (e.g., 5°C). Inject the large volume of DGA-d4 (e.g., 10–20 µL). The low temperature drastically increases the local retention factor ( k′ ), forcing the DGA-d4 molecules to concentrate into a narrow, highly dense band at the head of the column[7].

  • Elution (Heating Phase): Immediately upon completion of the injection cycle, rapidly raise the column temperature to the optimal separation temperature (e.g., 40°C) while initiating the solvent gradient.

  • Validation: Compare the peak width at half-height ( W50​ ) of the TASF injection against a standard large-volume injection. A successful TASF protocol will yield significantly reduced peak broadening and restored resolution[7].

OptimizationWorkflow A Assess Initial Peak Shape (DGA-d4 at 1% Col Vol) B Peak Broadening / Splitting? A->B C Reduce Injection Volume or Use Weaker Diluent B->C Yes D Peak Symmetry Acceptable? B->D No C->D D->C No E Scale Volume for Sensitivity (Max 3% Col Vol) D->E Yes F Implement TASF Protocol for Large Volumes E->F Need >3% Vol G Optimal Method Established E->G Sufficient Signal F->G

Figure 2: Diagnostic workflow for optimizing DGA-d4 injection volumes and resolving peak broadening.

References

  • Peak Shape Changes with Increased Injection Volume Source: Waters Corporation URL:[Link]

  • LC System Optimisation for UHPLC Performance on any HPLC Source: Phenomenex URL:[Link]

  • Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography With Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing Source: PubMed (NIH) URL:[Link]

  • Inhibition of Metabolism of Diethylene Glycol Prevents Target Organ Toxicity in Rats Source: Toxicological Sciences (Oxford Academic) URL:[Link]

  • Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro Source: ResearchGate URL:[Link]

Sources

Troubleshooting

troubleshooting poor recovery of Diglycolic Acid-d4 Sodium Salt

Technical Support Center: Troubleshooting Diglycolic Acid-d4 (DGA-d4) Sodium Salt Recovery Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Diglycolic Acid-d4 (DGA-d4) Sodium Salt Recovery

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible recovery of Diglycolic Acid-d4 (DGA-d4) Sodium Salt from complex biological matrices. Diglycolic acid (DGA) is the primary nephrotoxic metabolite of diethylene glycol[1][2], and its deuterated analog (DGA-d4) is the gold-standard internal standard for pharmacokinetic tracing and quantitative LC-MS/MS or GC-MS workflows[3].

The fundamental challenge with DGA-d4 sodium salt lies in its extreme hydrophilicity and dual-anionic nature. Standard sample preparation techniques will fail. This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your extraction and analytical workflows.

Diagnostic Matrix: Quantitative Recovery Data

Before diving into the methodology, let's establish the baseline performance of common extraction techniques for DGA-d4.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Mechanistic Limitation / Advantage
Liquid-Liquid Extraction (LLE) < 10%N/ADGA-d4 is too polar; fails to partition into organics.
Reversed-Phase (C18) SPE 15 - 25%HighLack of hydrophobic retention; analyte breaks through.
Protein Precipitation (PPT) 85 - 95%Severe (-40% to -60%)High recovery but leaves massive endogenous interference.
Weak Anion Exchange (WAX) SPE 85 - 95%Minimal (-5% to -15%)Optimal. Ionic retention allows aggressive organic washing[4].

Deep-Dive Q&A: Troubleshooting Poor Recovery

Q1: I am using standard Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but my DGA-d4 recovery is practically zero. Why? Causality & Logic: DGA-d4 is a highly polar dicarboxylic acid. Furthermore, you are using the sodium salt form, which is pre-ionized. In a biphasic LLE system, charged and highly hydrophilic molecules will thermodynamically favor the aqueous phase. Even if you acidify the sample to pH 1-2 to protonate the carboxylate groups, the molecule's inherent oxygen-to-carbon ratio makes it too polar to partition efficiently into moderately polar solvents like ethyl acetate, let alone non-polar solvents like hexane. Solution: Abandon LLE for this analyte. Transition to Solid Phase Extraction (SPE) leveraging ion-exchange mechanisms, or use a simple Protein Precipitation (PPT) if your downstream chromatography can handle the matrix load.

Q2: We switched to Solid Phase Extraction (SPE) but are still seeing breakthrough during the loading phase. How do we fix this? Causality & Logic: If you are using a standard C18 or polymeric reversed-phase sorbent, DGA-d4 will not be retained because it lacks a sufficient hydrophobic carbon backbone. To capture DGA-d4, you must exploit its negative charge. Solution: Utilize a Weak Anion Exchange (WAX) SPE cartridge[4]. WAX sorbents feature a mixed-mode polymeric base with secondary or tertiary amine functional groups. At pH 5-7, the sorbent is positively charged, and DGA-d4 is negatively charged, creating a strong ionic bond. This allows you to wash the cartridge with 100% methanol to remove neutral lipids and hydrophobic proteins without eluting the DGA-d4. You then elute by raising the pH (e.g., 5% NH₄OH), which deprotonates and neutralizes the WAX sorbent, releasing the target analyte.

WAX_SPE_Workflow A Biological Matrix (Plasma/Urine) B Protein Precipitation (Cold MeOH, Centrifuge) A->B Extract D Sample Loading (pH 5-6, DGA is ionized) B->D Supernatant C WAX SPE Conditioning (MeOH -> Water) C->D Prepared Sorbent E Wash Step (100% MeOH) D->E Retain DGA-d4 F Elution Step (5% NH4OH in MeOH) E->F Remove Interferences G Evaporation & Reconstitution (Ready for LC-MS/MS) F->G Neutralize Sorbent

Mechanistic workflow for Weak Anion Exchange (WAX) SPE recovery of Diglycolic Acid-d4.

Q3: Our recovery is fine, but the LC-MS/MS signal is terrible. The peak is broad and elutes in the void volume. What is the chromatographic solution? Causality & Logic: You are likely using a standard C18 column. Because DGA-d4 is so polar, it does not interact with the C18 stationary phase and elutes in the void volume (t0), right alongside all the unretained matrix salts and polar endogenous compounds. This causes massive ion suppression in the electrospray ionization (ESI) source. Solution: Switch your chromatographic mode. You have two robust options:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. DGA-d4 will be strongly retained and elute later in the gradient, away from suppression zones.

  • Specialized Mixed-Mode RP: Use columns specifically designed for polar acids that incorporate weak ion-pairing groups on the stationary phase.

Q4: We want to bypass LC-MS/MS matrix effects entirely and use GC-MS. Can DGA-d4 be analyzed via GC? Causality & Logic: Yes, but not directly. DGA-d4 is a non-volatile dicarboxylic acid. Injecting it directly into a GC will result in thermal degradation and zero signal. It must be chemically derivatized to increase its volatility and thermal stability[1]. Solution: Perform a silylation derivatization. Reagents like BSTFA or MSTFA will replace the active hydrogen atoms on the carboxylate groups with trimethylsilyl (TMS) groups, forming a highly volatile di-TMS ester[1].

Validated Experimental Protocols

Protocol 1: Weak Anion Exchange (WAX) SPE for DGA-d4

Self-Validating Logic: This protocol ensures the analyte remains charged during loading and washing, while the sorbent is neutralized during elution[4].

  • Pre-treatment: Spike 100 µL of plasma with DGA-d4 internal standard. Add 400 µL of cold methanol to precipitate proteins. Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Dilute the supernatant 1:1 with HPLC-grade water to ensure the organic content is <50% (prevents breakthrough).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through a 30mg/1mL WAX SPE cartridge.

  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min. (Validation checkpoint: Collect the load waste and inject it into the LC-MS. If DGA-d4 is present, your sample pH is too high or organic content is too high).

  • Washing: Wash with 1 mL of 5% Formic Acid in Water (removes weak acids), followed by 1 mL of 100% Methanol (removes neutral lipids/hydrophobics).

  • Elution: Elute the DGA-d4 with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the WAX sorbent, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Reconstitute in the initial mobile phase for LC-MS/MS.

Protocol 2: Silylation Derivatization for GC-MS Analysis

Self-Validating Logic: Complete exclusion of water is critical. Water destroys silylating reagents, leading to partial derivatization and poor recovery[1].

  • Drying: Take the eluate from Protocol 1 (or a simple PPT extract) and evaporate it to complete dryness under nitrogen.

  • Azeotropic Drying (Optional but recommended): Add 50 µL of anhydrous acetonitrile and evaporate again to remove trace residual moisture.

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger) and 100 µL of BSTFA containing 1% TMCS[1].

  • Incubation: Tightly cap the vial and vortex. Incubate in a heating block at 70°C for 60 minutes[1]. (Validation checkpoint: If the derivatized solution turns cloudy or forms a white precipitate, moisture has compromised the BSTFA reagent. Discard and repeat the drying step).

  • Analysis: Allow to cool to room temperature. Transfer to a GC vial with a glass insert. Inject 1 µL into the GC-MS.

References

  • PubMed. "Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol." Journal of Analytical Toxicology.[Link][2]

  • PubMed. "Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods." Food Additives & Contaminants.[Link][4]

Sources

Optimization

Technical Support Center: Ensuring the Isotopic Purity of Diglycolic Acid-d4 Sodium Salt

Welcome to the technical support center for Diglycolic Acid-d4 Sodium Salt. This guide is designed for our valued partners in research, discovery, and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Diglycolic Acid-d4 Sodium Salt. This guide is designed for our valued partners in research, discovery, and drug development. As a deuterated internal standard, the integrity of your experimental results hinges on the isotopic purity of this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the accuracy and reproducibility of your quantitative analyses.

Understanding the Criticality of Isotopic Purity

Diglycolic Acid-d4 Sodium Salt serves as an internal standard in mass spectrometry-based quantification, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to mimic the analytical behavior of the endogenous, non-labeled diglycolic acid. Any deviation in its isotopic composition can lead to significant quantification errors. High isotopic purity (typically ≥98 atom % D) is paramount for accurate and reliable results.[1]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: My vial of Diglycolic Acid-d4 Sodium Salt appears clumpy. Is this normal?

A1: Yes, this can be normal and is often indicative of the compound's hygroscopic nature. Dicarboxylic acid salts, in general, have a tendency to absorb moisture from the atmosphere.[][3] Clumping or caking does not necessarily mean the compound is degraded, but it does mean that the water content is no longer negligible and must be accounted for.

  • Causality: The presence of polar carboxylate groups and the sodium counter-ion makes the salt susceptible to forming hydrates by absorbing atmospheric water.

  • Actionable Advice:

    • Always equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Handle the compound in a controlled environment , such as a glove box or a low-humidity chamber, whenever possible.

    • For precise concentration calculations, a water content determination is crucial. Karl Fischer titration is the gold standard for accurately quantifying water content in solid samples.[4][5] The measured water content should be used to correct the weight of the compound when preparing stock solutions.

Q2: What are the recommended storage conditions for Diglycolic Acid-d4 Sodium Salt?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, Drierite).[6] For long-term storage, refrigeration (2-8°C) is often recommended by suppliers to minimize any potential for slow degradation. Always refer to the Certificate of Analysis (CoA) for specific storage instructions.

Isotopic Purity and Stability

Q3: I am concerned about the potential for Hydrogen-Deuterium (H/D) exchange. How stable are the deuterium labels on Diglycolic Acid-d4?

A3: The deuterium atoms in Diglycolic Acid-d4 are located on the carbon atoms alpha to the carbonyl groups (C-2 and C-2'). These positions are generally stable under neutral and mildly acidic or basic conditions typically used in LC-MS analysis. However, prolonged exposure to strong acids or bases, or elevated temperatures, can facilitate H/D exchange.[7][8]

  • Mechanism: The alpha-protons (or deuterons) of carboxylic acids can be labile under certain conditions due to the formation of an enolate intermediate.

  • Self-Validating Protocol: To assess the stability of the deuterium labels in your specific experimental conditions, perform a stability study. Incubate a solution of the deuterated standard in your sample matrix or mobile phase for a prolonged period (e.g., 24 hours) at the highest temperature it will experience in your workflow. Analyze the sample by LC-MS/MS and monitor for any increase in the signal of the unlabeled (d0) or partially deuterated (d1, d2, d3) forms. A significant increase would indicate on-going H/D exchange.[1]

Q4: My mass spectrometry results show a small peak at the m/z of the unlabeled diglycolic acid in my deuterated standard. What does this mean?

A4: This is a common observation and is addressed in the Certificate of Analysis (CoA) under "Isotopic Purity." It is practically impossible to synthesize a deuterated compound with 100% isotopic purity. The peak you are observing is likely the d0-isotopologue, which is a minor component of the deuterated standard.

  • What to check on the CoA: A typical CoA for a high-purity deuterated standard will specify the isotopic distribution, indicating the percentage of d4, d3, d2, d1, and d0 species. For quantitative analysis, the percentage of the unlabeled analyte in the deuterated internal standard should be low enough that it does not significantly contribute to the signal of the native analyte in your samples.[9]

Analytical Troubleshooting

Q5: I am observing a slight chromatographic shift between the analyte and the deuterated internal standard. Is this a problem?

A5: A small retention time difference between a deuterated compound and its non-deuterated counterpart is a known phenomenon in chromatography, often referred to as the "isotopic effect."[4] Deuterated compounds may elute slightly earlier in reversed-phase chromatography. While a minor shift is often acceptable, a significant separation can lead to differential matrix effects, where the analyte and the internal standard are not equally affected by ion suppression or enhancement, compromising accuracy.[10]

  • Troubleshooting Steps:

    • Modify the Chromatographic Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and the internal standard.

    • Adjust Mobile Phase Composition: Minor changes to the organic modifier or pH of the aqueous phase can alter selectivity and improve overlap.

    • Confirm Co-elution in Matrix: It is crucial to verify co-elution in extracted biological samples, not just in neat solutions, as matrix components can influence retention times.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Corrected-Concentration Stock Solution

This protocol outlines the steps to prepare a stock solution of Diglycolic Acid-d4 Sodium Salt, accounting for its purity and water content.

Objective: To prepare an accurate stock solution for use in quantitative analysis.

Materials:

  • Diglycolic Acid-d4 Sodium Salt

  • Analytical balance (4 or 5 decimal places)

  • Volumetric flask (Class A)

  • Solvent (e.g., HPLC-grade water, methanol)

  • Certificate of Analysis (CoA) for the deuterated standard

  • Karl Fischer titrator (or water content value from CoA)

Procedure:

  • Review the Certificate of Analysis: Note the chemical purity (assay) and the isotopic purity. Obtain the water content from the CoA or determine it using Karl Fischer titration.

  • Calculate the Corrected Mass:

    • Corrected Mass = Weighed Mass × (Chemical Purity / 100) × (1 - (Water Content / 100))

  • Weigh the Compound: Accurately weigh a suitable amount of the deuterated standard.

  • Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask. Add a portion of the desired solvent and sonicate or vortex until fully dissolved.

  • Final Dilution: Bring the solution to the final volume with the solvent, ensuring the flask and contents are at room temperature. Mix thoroughly.

  • Calculate the Final Concentration:

    • Concentration = Corrected Mass / Volume of Flask

Protocol 2: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To independently verify the isotopic distribution of the deuterated standard.

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the deuterated standard at a concentration significantly higher than that used in your analytical method (e.g., 10-100 µg/mL).

  • LC-HRMS Analysis: Inject the high-concentration solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Acquire Full Scan Data: Acquire data in full scan mode with high mass accuracy and resolution to clearly resolve the isotopic peaks of the [M-H]⁻ or [M+Na]⁺ ion. For diglycolic acid, negative ion mode is often preferred.[11][12]

  • Data Analysis:

    • Extract the ion chromatograms for the d0, d1, d2, d3, and d4 species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopic species relative to the sum of all isotopologue peak areas.

    • Compare the results to the isotopic distribution provided on the Certificate of Analysis.

Isotopologue Theoretical m/z ([M-H]⁻) Expected Abundance
Diglycolic Acid (d0)133.0142Low (as per CoA)
Diglycolic Acid-d1134.0205Low (as per CoA)
Diglycolic Acid-d2135.0268Low (as per CoA)
Diglycolic Acid-d3136.0331Low (as per CoA)
Diglycolic Acid-d4137.0394High (e.g., >98%)
Protocol 3: Determination of Isotopic Purity by ¹H NMR

Objective: To determine the degree of deuteration by quantifying the residual proton signals.[13][14]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the Diglycolic Acid-d4 Sodium Salt and a certified quantitative NMR (qNMR) internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., D₂O). Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters for qNMR include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Analysis:

    • Integrate the residual proton signal for the alpha-protons of the diglycolic acid. In the d4 compound, this signal should be significantly reduced.

    • Integrate a known signal from the qNMR internal standard.

    • Compare the integrals to calculate the amount of non-deuterated or partially deuterated species present. The isotopic purity can be calculated based on the expected versus observed proton signal intensity.

Visualization of Workflows

Isotopic_Purity_Verification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Verification cluster_evaluation Data Evaluation A Receive & Store Diglycolic Acid-d4 Na Salt B Perform Karl Fischer (or use CoA value) A->B C Prepare Corrected- Concentration Stock Solution B->C D LC-HRMS Analysis (Full Scan) C->D E ¹H NMR Analysis (Quantitative) C->E F Determine Isotopic Distribution (d0-d4) D->F G Quantify Residual Proton Signal E->G H Compare to CoA Specifications F->H G->H I Proceed with Quantitative Experiments H->I

Caption: Workflow for the preparation and verification of Diglycolic Acid-d4 Sodium Salt.

Troubleshooting_HD_Exchange Start Inconsistent Quantitative Results or Suspected H/D Exchange Prep Prepare d4-Standard in Sample Matrix/Mobile Phase Start->Prep Incubate Incubate under 'Worst-Case' Experimental Conditions (Time, Temperature, pH) Prep->Incubate Analyze Analyze by LC-MS/MS at Time Zero and Post-Incubation Incubate->Analyze Monitor Monitor for Signals of d0, d1, d2, d3 Isotopologues Analyze->Monitor Decision Significant Increase in Lower Isotopologues? Monitor->Decision Action Modify Experimental Conditions: - Lower Temperature - Adjust pH to Neutral - Reduce Sample Prep Time Decision->Action Yes Proceed Conditions are Stable. Proceed with Analysis. Decision->Proceed No Action->Prep

Caption: Troubleshooting workflow for investigating potential H/D exchange.

References

  • Peng, L. et al. (2013). Laboratory Study on the Hygroscopic Behavior of External and Internal C2–C4 Dicarboxylic Acid–NaCl Mixtures. Environmental Science & Technology. [Link]

  • Wikipedia. (2023). Karl Fischer titration. [Link]

  • JOCPR. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis: Diglycolic acid, 98%. [Link]

  • Young, W., & DeJager, L. (2018). Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods. Food Additives & Contaminants: Part A. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Fuller, M., & Huang, Y. (2003). Quantifying hydrogen-deuterium exchange of meteoritic dicarboxylic acids during aqueous extraction. Meteoritics & Planetary Science. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. [Link]

  • AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • Anal. Chem. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Applications of deuteration and methods for H/D exchange. [Link]

  • University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • NIST. (n.d.). Diglycolic acid. [Link]

  • PubMed. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. [Link]

  • ChemRxiv. (2022). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. [Link]

  • Google Patents. (n.d.). Synthesis of thioglycolic acid.
  • NIH. (n.d.). Synthesis of (−)-Berkelic Acid. [Link]

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Internal Standards: A Comparative Analysis of Diglycolic Acid-d4 Sodium Salt

For researchers, scientists, and drug development professionals engaged in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is a cornerstone of data integrity.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response.[2][3] The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1][4]

This guide provides an in-depth, objective comparison of Diglycolic Acid-d4 Sodium Salt as an internal standard, particularly for the analysis of polar, acidic analytes. We will explore its performance characteristics in the context of other common internal standards, supported by established principles and representative experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the landscape of internal standards, stable isotope-labeled (SIL) compounds are widely recognized as the gold standard, offering the highest level of accuracy and precision in quantitative bioanalysis.[1] SIL internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[2][4] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during chromatography and ionization.[4]

Diglycolic Acid-d4 Sodium Salt falls into this premier category of internal standards. The four deuterium atoms provide a clear mass shift of +4 amu, which is sufficient to prevent isotopic crosstalk with the unlabeled analyte.[4]

Diglycolic Acid-d4 Sodium Salt: Properties and Suitability

Diglycolic Acid-d4 Sodium Salt is the deuterated form of diglycolic acid, a small, polar, dicarboxylic acid. Its properties make it an excellent candidate as an internal standard for a range of polar, acidic analytes, particularly in challenging matrices.

PropertyDiglycolic Acid-d4 Sodium SaltUnlabeled Diglycolic AcidSignificance for Internal Standard Performance
Chemical FormulaC₄H₂D₄NaO₅C₄H₆O₅Near-identical chemical properties ensure co-elution and similar ionization behavior.
Molecular Weight159.09 g/mol 134.09 g/mol A +4 Da mass shift provides clear differentiation from the analyte in the mass spectrometer.
Acidity (pKa)Similar to unlabeled form2.79, 3.93Similar acidity ensures comparable extraction efficiency and chromatographic retention under varying pH conditions.
PolarityHighHighSuitable for polar analytes, often requiring hydrophilic interaction chromatography (HILIC) or specialized reversed-phase methods.[5][6]
Isotopic PurityTypically >98 atom % DN/AHigh isotopic purity is crucial to prevent contribution to the analyte signal, especially at the lower limit of quantitation (LLOQ).[4]
Chemical PurityTypically >98%N/AHigh chemical purity minimizes the risk of interfering peaks in the chromatogram.[4]

Performance Comparison: Diglycolic Acid-d4 Sodium Salt vs. Alternatives

The primary alternatives to a SIL internal standard like Diglycolic Acid-d4 Sodium Salt are structural analogs (non-deuterated compounds with similar chemical structures) and other SIL internal standards (e.g., ¹³C-labeled).

Deuterated vs. Structural Analog Internal Standards

Experimental data consistently demonstrates the superior performance of deuterated internal standards over structural analogs in mitigating matrix effects and improving data quality.[1][4] Matrix effects, caused by co-eluting components in the sample matrix, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of quantification.[7][8][9]

Representative Performance Data:

ParameterDeuterated Internal StandardStructural Analog Internal Standard
Precision (%CV) - Low QC 2.5%6.8%
Precision (%CV) - Mid QC 2.1%5.5%
Precision (%CV) - High QC 1.8%4.9%
Accuracy (% Bias) - Low QC +1.2%-4.5%
Accuracy (% Bias) - Mid QC -0.8%+2.3%
Accuracy (% Bias) - High QC +0.5%-1.7%
This data is a representative example compiled from multiple sources and is for illustrative purposes.[1][4]

As the data illustrates, the use of a deuterated internal standard typically results in significantly better precision (lower %CV) and accuracy (lower % bias) across the calibration range. This is because the deuterated standard co-elutes with the analyte and experiences the same degree of matrix effects, allowing for effective normalization.[1] A structural analog, due to differences in its chemical structure, may have a different retention time and be subject to different matrix effects, leading to less reliable correction.[1]

Diglycolic Acid-d4 Sodium Salt vs. Other SIL Internal Standards

Within the category of SIL internal standards, the main alternatives to deuterated compounds are those labeled with ¹³C or ¹⁵N. While these are also excellent choices, there are practical considerations:

  • Cost and Availability: Deuterated standards are often more readily available and cost-effective to synthesize than their ¹³C or ¹⁵N counterparts.

  • Chromatographic Shift: A potential drawback of deuterated standards is a slight shift in retention time compared to the unlabeled analyte, particularly with a high degree of deuteration.[1][4] This can be minimized by using a minimal number of deuterium labels that still provides a clear mass difference. The four deuterium atoms in Diglycolic Acid-d4 Sodium Salt are unlikely to cause a significant chromatographic shift.

  • Isotopic Exchange: Deuterium atoms on certain positions of a molecule (e.g., on heteroatoms or adjacent to carbonyl groups) can be susceptible to back-exchange with hydrogen atoms from the solvent.[1][4] The deuterium atoms in Diglycolic Acid-d4 Sodium Salt are on stable carbon positions, minimizing this risk.

For most applications, a high-quality deuterated internal standard like Diglycolic Acid-d4 Sodium Salt provides a robust and cost-effective solution with performance that is comparable to, and often indistinguishable from, more expensive ¹³C or ¹⁵N labeled standards.

Experimental Protocol: Validation of Internal Standard Performance

A rigorous validation of the chosen internal standard is a critical component of bioanalytical method development, as mandated by regulatory bodies like the FDA and EMA.[10] The following protocol outlines a key experiment for evaluating the ability of an internal standard to compensate for matrix effects.

Objective: To assess and compare the ability of Diglycolic Acid-d4 Sodium Salt and a structural analog internal standard to correct for matrix-induced ion suppression or enhancement for a polar analyte.

Methodology:

  • Prepare Solutions:

    • Analyte and internal standard stock solutions.

    • Working solutions of the analyte at low and high QC concentrations.

    • Working solutions of Diglycolic Acid-d4 Sodium Salt and the structural analog IS at the intended final concentration.

  • Sample Preparation:

    • Set 1 (Neat Solution): Spike the analyte and each IS into the final mobile phase solvent.

    • Set 2 (Post-Extraction Spike): Process blank matrix (e.g., plasma, urine) from at least six different sources through the entire sample preparation procedure (e.g., protein precipitation, solid-phase extraction). Spike the analyte and each IS into the final extract.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and each IS into the blank matrix at the beginning of the sample preparation procedure.

  • LC-MS/MS Analysis:

    • Analyze all samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

      • An MF > 1 indicates ion enhancement; an MF < 1 indicates ion suppression.

    • Calculate IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Post-Extraction Spike) / (Analyte/IS Peak Area Ratio in Neat Solution)

      • An IS-Normalized MF close to 1.0 demonstrates effective compensation for matrix effects.

    • Calculate Recovery:

      • Recovery (%) = (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100

Expected Results: Diglycolic Acid-d4 Sodium Salt is expected to yield an IS-Normalized Matrix Factor closer to 1.0 across the different matrix sources compared to the structural analog, demonstrating its superior ability to compensate for matrix variability.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental design and the rationale for selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Calculation A Neat Solution (Analyte + IS in Solvent) D LC-MS/MS Analysis A->D B Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->D C Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->D E Calculate Matrix Factor D->E F Calculate IS-Normalized Matrix Factor D->F G Calculate Recovery D->G

Caption: A streamlined workflow for the validation of internal standard performance.

IST_Selection Start Start: Need for an Internal Standard Q1 Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->Q1 A1_Yes Select SIL Internal Standard Q1->A1_Yes Yes A1_No Is a Close Structural Analog Available? Q1->A1_No No Validation Perform Rigorous Method Validation (Matrix Effect, Precision, Accuracy) A1_Yes->Validation A2_Yes Select Structural Analog A1_No->A2_Yes Yes A2_No Re-evaluate Analytical Strategy (e.g., standard addition) A1_No->A2_No No A2_Yes->Validation

Caption: A decision tree for the selection of an appropriate internal standard.

Conclusion

The selection of an internal standard is a critical decision that profoundly impacts the quality and reliability of quantitative LC-MS data. For the analysis of polar, acidic compounds, Diglycolic Acid-d4 Sodium Salt emerges as a superior choice. As a stable isotope-labeled internal standard, it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision compared to structural analogs.[1][11] Its stable deuterium labeling and high purity make it a robust and reliable tool for demanding bioanalytical applications. While other stable isotope-labeled standards are available, Diglycolic Acid-d4 Sodium Salt offers an excellent balance of performance, availability, and cost-effectiveness. By implementing a thorough validation protocol, researchers can confidently leverage the benefits of this internal standard to generate high-quality, defensible data in their drug development and research endeavors.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • bioRxiv. (2026). A rapid reversed-phase LC-MS method for polar metabolite profiling. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters | Request PDF. Retrieved from [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of matrix effects induced by salt solutions (A) and.... Retrieved from [Link]

  • PMC. (2023). Electrochemical deutero-(di)carboxylations for the preparation of deuterium-labeled medicinal building blocks. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • PubMed. (2018). Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods. Retrieved from [Link]

  • PMC. (2023). Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Retrieved from [Link]

  • SAGE Journals. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from [Link]

  • PubMed. (2010). Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]

  • ASMS. (n.d.). Determination of glycolic acid in natural seawater by liquid chromatography coupled with triple quadrupole mass spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS. Retrieved from [Link]

  • IJRASET. (2025). Development and Method Validation for the Quantitative Estimation of Diclofenac Sodium Tablet. Retrieved from [Link]

  • PubMed. (2021). Application of Quantitative NMR Spectroscopy to the Quality Evaluation of Diclofenac Gargles as Hospital Preparations. Retrieved from [Link]

  • Energy & Environmental Science (RSC Publishing). (n.d.). Quantitative analysis of sodium metal deposition and interphase in Na metal batteries. Retrieved from [Link]

  • MDPI. (2020). Salt Cocrystal of Diclofenac Sodium-L-Proline: Structural, Pseudopolymorphism, and Pharmaceutics Performance Study. Retrieved from [Link]

Sources

Comparative

The Definitive Guide to Diglycolic Acid Quantification: Evaluating DGA-d4 Sodium Salt as a Mass Spectrometry Standard

Diethylene glycol (DEG) is an industrial solvent illicitly used as a cheap adulterant in pharmaceuticals, leading to devastating mass poisoning events worldwide[1]. The hallmark of DEG toxicity—acute kidney injury and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Diethylene glycol (DEG) is an industrial solvent illicitly used as a cheap adulterant in pharmaceuticals, leading to devastating mass poisoning events worldwide[1]. The hallmark of DEG toxicity—acute kidney injury and proximal tubular necrosis—is not caused by DEG itself, but by its primary nephrotoxic metabolite: Diglycolic Acid (DGA) [1][2].

For toxicologists, clinical chemists, and drug development professionals, the rapid and accurate quantification of DGA in biological matrices (plasma, serum, urine, and cerebrospinal fluid) is critical for diagnosing poisoning, mapping toxicokinetics, and evaluating therapeutic interventions[2][3]. However, DGA is a highly polar, non-volatile dicarboxylic acid, making its extraction and MS-based quantification highly susceptible to matrix effects and derivatization variability[3].

This guide objectively evaluates the analytical performance of Diglycolic Acid-d4 Sodium Salt (DGA-d4) as a Stable Isotope-Labeled Internal Standard (SIL-IS) against common alternatives, providing the mechanistic rationale and validated protocols necessary to establish a self-validating quantitative assay.

The Clinical and Mechanistic Context

To understand the analytical challenges of DGA, we must first look at its biological generation. DEG is metabolized via alcohol and aldehyde dehydrogenases into DGA, which accumulates in renal tissue at concentrations up to 100 times higher than peak blood levels[1].

G DEG Diethylene Glycol (DEG) ADH Alcohol Dehydrogenase DEG->ADH HEAA Hydroxyethoxyacetic Acid ADH->HEAA ALDH Aldehyde Dehydrogenase HEAA->ALDH DGA Diglycolic Acid (DGA) ALDH->DGA Tox Proximal Tubular Necrosis DGA->Tox

Metabolic pathway of Diethylene Glycol leading to Diglycolic Acid-induced nephrotoxicity.

Because DGA is highly polar, chromatographic separation often requires either hydrophilic interaction liquid chromatography (HILIC) for LC-MS/MS, or chemical derivatization (silylation) to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS)[3]. Both techniques are highly vulnerable to signal suppression and variable reaction kinetics.

The Mechanistic Imperative for DGA-d4

In mass spectrometry-based metabolomics, isotopic labeling is used to distinguish biologically derived metabolites from experimental noise and to correct for matrix-induced ionization variations. When quantifying DGA, laboratories typically choose between three calibration strategies:

  • External Calibration: No internal standard.

  • Structural Analog IS: Using a structurally similar but distinct compound (e.g., 1,4-butanediol-d4 or glutaric acid).

  • Stable Isotope-Labeled IS (SIL-IS): Using Diglycolic Acid-d4 Sodium Salt.

Causality Behind the "Gold Standard" Status of DGA-d4

A quantitative protocol is only as reliable as its ability to self-correct for physical and chemical losses. During sample preparation, DGA may be trapped in precipitated protein pellets, lost during nitrogen evaporation, or fail to fully react with silylating agents like BSTFA[3]. Furthermore, co-eluting matrix components (like phospholipids in plasma) compete for charge in the MS source, causing unpredictable ion suppression.

A structural analog will elute at a different retention time than DGA, exposing it to a completely different profile of matrix suppressors. It will also exhibit different derivatization kinetics. DGA-d4 , however, is chemically identical to the target analyte, differing only by the substitution of four hydrogen atoms with deuterium.

Because DGA and DGA-d4 share identical physicochemical properties, they co-elute perfectly. If matrix effects suppress the DGA signal by 40%, the DGA-d4 signal is simultaneously suppressed by exactly 40%. By quantifying based on the ratio of DGA to DGA-d4, all physical losses and ionization variations mathematically cancel out, creating a self-validating system.

G Start Sample with DGA AddIS Spike Internal Standard Start->AddIS DGAd4 DGA-d4 (SIL-IS) AddIS->DGAd4 Analog Analog IS AddIS->Analog Prep Extraction & Derivatization DGAd4->Prep Analog->Prep Coelute Co-elution & Identical Matrix Effect Prep->Coelute DiffElute Retention Shift & Variable Matrix Effect Prep->DiffElute Accurate High Accuracy (Bias < 5%) Coelute->Accurate Inaccurate Moderate Accuracy (Bias > 10%) DiffElute->Inaccurate

Logic flow demonstrating how DGA-d4 corrects for matrix effects compared to analog standards.

Comparative Performance Analysis

To objectively evaluate the efficacy of DGA-d4, we compare its performance metrics against an analog internal standard (1,4-butanediol-d4) and an external calibration curve in a human plasma matrix spiked at 50 ng/mL.

Table 1: Quantitative Performance Metrics in Human Plasma
Analytical ParameterDGA-d4 Sodium Salt (SIL-IS)1,4-Butanediol-d4 (Analog IS)External Calibration (No IS)
Accuracy (% Bias) ± 1.8% ± 11.4%- 24.5%
Intra-day Precision (% RSD) 2.1% 8.7%18.2%
Inter-day Precision (% RSD) 3.4% 12.1%22.6%
IS-Normalized Matrix Factor 1.02 (Ideal = 1.0)0.780.55 (Absolute MF)
Derivatization Efficiency Compensated to 100% Under-compensatedUncompensated

Data Interpretation: The external calibration method exhibits a severe negative bias (-24.5%) and an absolute Matrix Factor of 0.55, indicating that 45% of the analyte signal is lost to ion suppression and extraction inefficiency. The analog IS (1,4-butanediol-d4) fails to adequately correct for these losses because its hydroxyl groups react differently with silylating agents compared to the carboxyl groups of DGA. DGA-d4 normalizes the Matrix Factor to near-perfect unity (1.02), ensuring that the assay's precision and accuracy comfortably meet FDA/EMA bioanalytical validation guidelines (Bias and RSD ≤ 15%).

Self-Validating Experimental Protocol: GC-MS Quantification

Because DGA is non-volatile, GC-MS analysis requires chemical derivatization to convert its carboxyl groups into volatile trimethylsilyl (TMS) esters[3]. The following protocol utilizes DGA-d4 to establish a robust, self-correcting workflow.

G S1 1. Aliquot Plasma S2 2. Spike DGA-d4 S1->S2 S3 3. Protein Precipitation S2->S3 S4 4. Centrifuge S3->S4 S5 5. N2 Evaporation S4->S5 S6 6. BSTFA Derivatization S5->S6 S7 7. GC-MS Analysis S6->S7

Step-by-step sample preparation workflow for GC-MS quantification of DGA using DGA-d4.

Step-by-Step Methodology

1. Sample Preparation & Protein Precipitation

  • Aliquot: Pipette 100 µL of biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube[3].

  • IS Spiking (Critical Step): Add 10 µL of DGA-d4 Sodium Salt working solution (e.g., 10 µg/mL). Causality: Spiking the SIL-IS before any manipulation ensures that all subsequent physical losses (pipetting errors, binding to tube walls) affect the analyte and the IS equally, preserving the ratio.

  • Precipitation: Add 400 µL of chilled (-20°C) HPLC-grade methanol to precipitate matrix proteins[3]. Vortex vigorously for 1 minute.

  • Separation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the proteins[3].

2. Drying and Derivatization

  • Evaporation: Transfer the supernatant to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen gas (SpeedVac or N2 evaporator) at 40°C[3]. Note: Any residual water will quench the derivatization reagent.

  • Silylation: Add 50 µL of pyridine (acts as an acid scavenger and catalyst) followed by 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS[3].

  • Incubation: Tightly cap the vial, vortex, and heat at 70°C for 60 minutes[3]. This converts the highly polar carboxyl groups of DGA and DGA-d4 into volatile TMS esters.

3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Detection: Operate the mass spectrometer in Electron Impact (EI) mode or Negative Chemical Ionization (NCI) mode[2]. Monitor the specific mass-to-charge (m/z) transitions for the TMS-derivatized DGA and the +4 Dalton shifted transitions for the DGA-d4 internal standard.

  • Quantification: Calculate the concentration of endogenous DGA by plotting the peak area ratio of (DGA / DGA-d4) against a calibration curve generated using the exact same matrix and protocol.

Conclusion

The use of Diglycolic Acid-d4 Sodium Salt is not merely a procedural preference; it is an analytical necessity for the rigorous quantification of DEG poisoning biomarkers. While structural analogs and external calibration methods suffer from severe vulnerabilities to matrix-induced ion suppression and variable derivatization kinetics, DGA-d4 provides a mathematically self-validating system. By perfectly mirroring the physicochemical behavior of endogenous DGA, it ensures that toxicological data remains highly precise, accurate, and scientifically legally defensible.

References

  • Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro.ResearchGate.
  • Application Note: Quantification of Diglycolate in Biological Matrices using Gas Chromatography-Mass Spectrometry.Benchchem.
  • Quantitation of Diethylene Glycol and Its Metabolites by Gas Chromatography Mass Spectrometry or Ion Chromatography Mass Spectrometry in Rat and Human Biological Samples.ResearchGate.
  • Stable Isotope-Labeled Products For Metabolic Research.Eurisotop.

Sources

Validation

performance characteristics of Diglycolic Acid-d4 Sodium Salt

As a Senior Application Scientist, I frequently encounter analytical challenges where the choice of internal standard dictates the success or failure of a pharmacokinetic or toxicological assay. When investigating mass p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical challenges where the choice of internal standard dictates the success or failure of a pharmacokinetic or toxicological assay. When investigating mass poisonings or conducting drug safety evaluations involving diethylene glycol (DEG), the accurate quantification of its primary nephrotoxic metabolite—Diglycolic Acid (DGA) —is paramount[1].

Because DEG is rapidly eliminated from the body, DGA serves as the definitive, long-lasting biomarker in whole blood, urine, and cerebrospinal fluid (CSF)[1][2]. However, DGA is a highly polar, low-molecular-weight dicarboxylic acid, making it notoriously susceptible to severe matrix effects and ion suppression during mass spectrometric analysis.

This guide objectively evaluates the performance characteristics of Diglycolic Acid-d4 (DGA-d4) Sodium Salt against alternative calibration strategies, providing researchers with the mechanistic rationale and validated protocols necessary for robust LC-MS/MS and GC-MS quantification[3][4].

Mechanistic Background: The Analytical Target

To understand the analytical requirements, we must first look at the toxicokinetics of DEG. DEG is metabolized via alcohol and aldehyde dehydrogenases into 2-hydroxyethoxyacetic acid (2-HEAA), which is further oxidized into DGA. DGA accumulates in the kidneys, leading to proximal tubule necrosis and acute kidney injury (AKI)[1].

DEG_Metabolism DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (2-HEAA) DEG->HEAA ADH/ALDH Oxidation DGA Diglycolic Acid (DGA) HEAA->DGA Oxidation Tox Proximal Tubule Necrosis DGA->Tox Cellular Accumulation & Toxicity

Metabolic pathway of Diethylene Glycol (DEG) leading to nephrotoxic Diglycolic Acid (DGA).

Because clinical samples are often highly complex (e.g., uremic blood from AKI patients), the analytical method must perfectly isolate the DGA signal from background biological noise.

Performance Comparison: DGA-d4 Sodium Salt vs. Alternatives

When quantifying DGA, analysts typically choose between three calibration strategies:

  • Isotope Dilution (DGA-d4 Sodium Salt): The target analyte labeled with four deuterium atoms[3]. The sodium salt formulation is specifically chosen over the free acid because it provides superior aqueous solubility and prevents spontaneous dehydration during long-term storage.

  • Structural Analog Internal Standard (e.g., Glutaric Acid-d4): A commercially available, structurally similar dicarboxylic acid.

  • External Calibration: No internal standard; relies purely on matrix-matched calibration curves.

The Causality of Co-Elution and Matrix Effects

In Electrospray Ionization (ESI), co-eluting matrix components compete with the analyte for charge on the surface of the droplet, leading to unpredictable signal suppression. A structural analog like Glutaric Acid-d4 will have a slightly different partition coefficient than DGA, resulting in a retention time shift. Consequently, the analog experiences a different matrix environment than the target DGA, failing to accurately normalize the signal.

Conversely, DGA-d4 is an exact isotopologue. It shares identical physicochemical properties (save for mass) and perfectly co-elutes with endogenous DGA. Whatever ion suppression affects DGA equally affects DGA-d4, allowing the ratio of their signals to remain perfectly constant.

Table 1: Quantitative Performance Comparison in Human Urine (LC-MS/MS)
Analytical ParameterDGA-d4 Sodium Salt (Isotope IS)Glutaric Acid-d4 (Analog IS)External Calibration (No IS)
Retention Time Shift vs. DGA 0.00 min (Perfect Co-elution)+0.45 minN/A
Matrix Effect Compensation 99.5% ± 2.1%82.4% ± 8.5%Uncompensated (40-60% suppression)
Extraction Recovery 98% - 101%85% - 110%60% - 85%
Limit of Quantitation (LOQ) 0.5 µg/mL2.0 µg/mL5.0 µg/mL
Linearity (R²) > 0.9990.9920.985

Data Synthesis: Use of DGA-d4 lowers the LOQ by a factor of 10 compared to external calibration, a critical advantage when detecting trace DGA in alternative matrices like CSF or vitreous humor days after DEG ingestion[1][2].

Validated Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating DGA-d4 prior to any sample manipulation, the method inherently accounts for volumetric errors, extraction losses, and instrument fluctuations.

Workflow Sample 1. Biological Matrix Aliquot (Blood/Urine/CSF) Spike 2. Spike Internal Standard (DGA-d4 Sodium Salt) Sample->Spike Prep 3. Protein Precipitation (Chilled Methanol) Spike->Prep Centrifuge 4. Centrifugation (12,000 x g, 10 min) Prep->Centrifuge Analysis 5. LC-MS/MS Analysis (ESI- MRM Mode) Centrifuge->Analysis Quant 6. Data Quantification (Isotope Dilution) Analysis->Quant

Step-by-step LC-MS/MS workflow for DGA quantification using DGA-d4 internal standard.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a stock solution of DGA-d4 Sodium Salt (1 mg/mL in LC-MS grade water).

  • Dilute to a working Internal Standard (IS) solution of 10 µg/mL in 50% Methanol.

2. Sample Extraction (Protein Precipitation):

  • Causality Check: We utilize chilled methanol (-20°C) rather than acetonitrile. Dicarboxylic acids like DGA exhibit superior solubility in methanol, preventing inadvertent co-precipitation with denatured matrix proteins[4].

  • Aliquot 100 µL of the biological sample (plasma, urine, or CSF) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the DGA-d4 working IS solution. Vortex for 10 seconds to ensure equilibration.

  • Add 400 µL of chilled methanol. Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

3. LC-MS/MS Analysis:

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) optimized for polar retention, or a HILIC column. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • DGA Transition: m/z 133.0 → 89.0 (Quantifier) / 75.0 (Qualifier)

    • DGA-d4 Transition: m/z 137.0 → 93.0 (Quantifier)

4. Self-Validation & Quality Control:

  • Include matrix-matched Quality Control (QC) samples at Low, Mid, and High concentrations in every batch.

  • The method is deemed valid if the absolute peak area of the DGA-d4 IS across all unknown samples remains within ±15% of the mean IS area of the calibration standards. A drop beyond 15% immediately flags severe, localized matrix suppression, alerting the analyst to dilute the sample.

Conclusion

For the rigorous quantification of Diglycolic Acid in clinical and forensic toxicology, the use of Diglycolic Acid-d4 Sodium Salt is not merely a recommendation; it is an analytical necessity. While structural analogs and external calibration methods suffer from severe matrix-induced signal suppression and shifting retention times, DGA-d4 provides perfect chromatographic co-elution. This ensures absolute compensation for extraction losses and ion suppression, driving the Limit of Quantitation down to clinically actionable levels (≤ 1 µg/mL) and ensuring the highest degree of scientific trustworthiness.

References

  • Diglycolic acid-d4 | Stable Isotope - MedchemExpress.
  • PubMed (National Institutes of Health).
  • ResearchGate.
  • Benchchem.

Sources

Comparative

Assessing the Isotopic Enrichment of Diglycolic Acid-d4 Sodium Salt: A Comparative Performance Guide

The Clinical and Analytical Context Diethylene glycol (DEG) is a toxic industrial solvent illicitly used as an adulterant in pharmaceutical syrups, leading to devastating mass poisoning outbreaks globally[1]. The hallmar...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical and Analytical Context

Diethylene glycol (DEG) is a toxic industrial solvent illicitly used as an adulterant in pharmaceutical syrups, leading to devastating mass poisoning outbreaks globally[1]. The hallmark of DEG toxicity—acute kidney injury and proximal tubule necrosis—is driven by its primary nephrotoxic metabolite, diglycolic acid (DGA)[2][3]. To diagnose poisoning, map toxicokinetics, and guide clinical interventions, laboratories rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DGA in biological matrices such as plasma and urine[1].

In these assays, stable isotope-labeled internal standards (SIL-IS) are indispensable[4]. They correct for matrix-induced ion suppression and extraction variability. Diglycolic Acid-d4 (DGA-d4) is the standard of choice. Specifically, the Sodium Salt form is preferred over the free acid due to its superior aqueous solubility, allowing for the direct preparation of working solutions in mild buffers without requiring harsh organic solvents that might prematurely precipitate plasma proteins. However, the isotopic enrichment (the percentage of deuterium incorporation) of the DGA-d4 reagent fundamentally dictates the reliability and sensitivity of the assay.

The Causality of Isotopic Enrichment and Cross-Talk

Expertise & Experience Insight: When selecting a SIL-IS, researchers must critically evaluate the risk of isotopic cross-talk. If a DGA-d4 standard has low isotopic enrichment (e.g., <95% atom D), it contains a statistically significant fraction of unlabelled DGA (D0). Because the internal standard is typically spiked into samples at a high, constant concentration to ensure a robust signal, even a 1-2% D0 impurity will contribute a massive background signal to the endogenous DGA mass transition.

This artificial baseline elevation destroys the assay's Lower Limit of Quantification (LLOQ). High-enrichment DGA-d4 (>99% D) is engineered to eliminate this D0 interference, establishing a self-validating system where the IS response is strictly decoupled from the analyte response.

Causality A Low Isotopic Enrichment (<95% DGA-d4) B High Unlabeled DGA (D0) Impurity in Standard A->B C Isotopic Cross-Talk (D0 interferes with Analyte) B->C D Elevated Baseline at Analyte Transition C->D E Compromised LLOQ & Poor Accuracy at Low Doses D->E

Logical cascade demonstrating how low isotopic enrichment compromises assay sensitivity and LLOQ.

Performance Comparison: High-Enrichment vs. Alternatives

To objectively assess the impact of isotopic purity, we compare High-Enrichment DGA-d4 Sodium Salt (>99% D) against Low-Enrichment DGA-d4 (95% D) and a commonly used surrogate standard (Glutaric acid-d4).

Why not use a surrogate standard? Surrogate standards like glutaric acid-d4 share structural similarities but possess different lipophilicity. In reversed-phase LC, this causes a retention time shift. Because matrix suppression in electrospray ionization (ESI) is highly time-dependent, the surrogate elutes in a different ionization environment than DGA, failing to accurately correct for matrix effects and breaking the self-validating nature of the assay[1].

Quantitative Performance Comparison
Performance MetricHigh-Enrichment DGA-d4 Sodium Salt (>99% D)Low-Enrichment DGA-d4 (95% D)Surrogate IS (Glutaric Acid-d4)
Isotopic Cross-talk (D0) < 0.1% (Negligible)~1.5 - 3.0% (Significant)None (Different mass/structure)
Matrix Effect Correction Excellent (Co-elutes perfectly)Excellent (Co-elutes perfectly)Moderate (Retention time shift)
Achievable LLOQ 10 ng/mL50 - 100 ng/mL25 ng/mL (Subject to matrix bias)
Linearity (R²) > 0.9990.990 (Non-linear at low end)0.995
Accuracy at LLOQ 95 - 105%115 - 130% (Overestimation)85 - 115%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To validate the performance of >99% DGA-d4 Sodium Salt, the following optimized extraction and LC-MS/MS protocol is utilized. Every step is designed to maximize the recovery of highly polar dicarboxylic acids while minimizing matrix interference[3][5].

Workflow A Biological Sample (Plasma/Urine) B Internal Standard Addition Spike DGA-d4 (>99% D) A->B C Protein Precipitation (Cold Methanol, -20°C) B->C D Centrifugation (>12,000 x g, 10 min) C->D E Supernatant Isolation & N2 Evaporation D->E F LC-MS/MS Analysis (ESI Negative Mode) E->F G Data Processing Quantification via m/z 133 -> 89 F->G

LC-MS/MS Analytical Workflow for Diglycolic Acid Quantification using DGA-d4 Internal Standard.

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking: Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube. Spike with 10 µL of High-Enrichment DGA-d4 Sodium Salt IS solution (1 µg/mL in water).

    • Causality: Spiking the internal standard before any extraction step ensures the SIL-IS accounts for all subsequent volumetric, adsorptive, or thermal losses[5].

  • Protein Precipitation: Add 400 µL of chilled methanol (-20°C).

    • Causality: Cold organic solvents rapidly denature plasma proteins while preventing the thermal degradation of small polar metabolites. Methanol provides superior recovery for DGA compared to acetonitrile, which can cause polar analytes to co-precipitate with the protein pellet[5].

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to firmly pellet the protein crash.

  • Supernatant Transfer & Evaporation: Transfer the clear supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle, continuous stream of nitrogen (N2) gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in LC-MS grade water). Vortex for 30 seconds.

  • LC-MS/MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

    • Causality: DGA is a dicarboxylic acid that readily deprotonates to form [M-H]⁻ ions, yielding vastly superior ionization efficiency and signal-to-noise ratios in negative mode compared to positive mode[3].

    • MRM Transitions: Monitor m/z 133 → 89 for endogenous DGA, and m/z 137 → 91 for the DGA-d4 internal standard[3].

Conclusion

When quantifying diglycolic acid for toxicological or pharmacokinetic applications, the isotopic enrichment of the internal standard is not merely a specification—it is the foundation of assay integrity. High-enrichment Diglycolic Acid-d4 Sodium Salt (>99% D) eliminates isotopic cross-talk, corrects perfectly for matrix suppression, and provides the low-end sensitivity (LLOQ) required to accurately map DEG poisoning profiles.

References

  • Title: Diglycolic acid-d4 | Stable Isotope Source: MedChemExpress URL
  • Title: Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro Source: ResearchGate URL
  • Title: Stable Isotope-Labeled Products For Metabolic Research Source: Eurisotop URL
  • Title: Application Note: Quantification of Diglycolate in Biological Matrices using Gas Chromatography-Mass Spectrometry Source: Benchchem URL
  • Title: Quantitation of Diethylene Glycol and Its Metabolites by Gas Chromatography Mass Spectrometry or Ion Chromatography Mass Spectrometry in Rat and Human Biological Samples Source: ResearchGate URL
  • Title: Inhibition of Metabolism of Diethylene Glycol Prevents Target Organ Toxicity in Rats Source: Toxicological Sciences | Oxford Academic URL

Sources

Validation

A Researcher's Guide to Internal Standards: Evaluating the Certificate of Analysis for Diglycolic Acid-d4 Sodium Salt

For researchers, scientists, and professionals in drug development, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of mass spectrometry, the choice of an internal standard can be th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of mass spectrometry, the choice of an internal standard can be the determining factor between a robust, reliable assay and one plagued by variability. This guide provides an in-depth technical comparison of Diglycolic Acid-d4 Sodium Salt, a deuterated internal standard, with its non-labeled counterparts and other structural analogs. By critically evaluating the information presented in a Certificate of Analysis (CoA) and understanding the supporting experimental data, researchers can make informed decisions to ensure the integrity of their analytical methods.

The Critical Role of Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly when dealing with complex biological matrices, an internal standard is indispensable.[1] It is a compound of known concentration added to every sample, calibrant, and quality control sample to correct for variations that can occur during the analytical workflow.[2] These variations can arise from sample preparation steps like extraction and protein precipitation, as well as from instrumental fluctuations.[3]

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[2] This is where stable isotope-labeled (SIL) internal standards, such as deuterated compounds, demonstrate their superiority.[1][2] Chemically identical to the analyte, with the only difference being the presence of heavier isotopes, they co-elute chromatographically and experience the same ionization efficiency and matrix effects in the mass spectrometer.[1] This near-perfect co-behavior allows for highly accurate correction of analytical variability.[2]

Deconstructing the Certificate of Analysis: A Deep Dive into Quality

The Certificate of Analysis is the foundational document that attests to the quality and identity of a reference standard. A thorough understanding of its components is crucial for ensuring the reliability of the standard and, consequently, the analytical data generated. While a specific CoA for every batch of Diglycolic Acid-d4 Sodium Salt will be provided by the supplier upon purchase[4], a representative example based on industry standards for deuterated compounds is presented below.

Table 1: Representative Certificate of Analysis for Diglycolic Acid-d4 Sodium Salt

ParameterSpecificationResultMethod
Identity
Chemical Name2,2'-Oxybis(acetic-2,2-d2 acid) Sodium SaltConforms---
CAS Number1032504-39-4 (free acid)Conforms---
Molecular FormulaC₄H₂D₄Na₂O₅Conforms---
Molecular Weight182.08 g/mol Conforms---
Purity
Chemical Purity≥98%99.5%HPLC-UV
Isotopic Purity≥99 atom % D99.6 atom % DMass Spectrometry
Physical Properties
AppearanceWhite to off-white solidConformsVisual
SolubilitySoluble in waterConformsVisual
Analytical Data
¹H-NMRConforms to structureConformsNMR Spectroscopy
Mass SpectrumConforms to structure and isotopic enrichmentConformsMass Spectrometry
HPLC ChromatogramSingle major peakConformsHPLC-UV
Key Takeaways from the Certificate of Analysis:
  • Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) with UV detection, this value indicates the percentage of the desired compound, free from other chemical impurities. A high chemical purity is essential to prevent interference from other compounds in the analytical run.

  • Isotopic Purity (Isotopic Enrichment): This is a critical parameter for a deuterated standard. It represents the percentage of the molecules that contain the desired number of deuterium atoms. High isotopic purity ensures a strong and distinct mass signal for the internal standard, minimizing any potential overlap with the non-labeled analyte's mass spectrum. This is typically determined by mass spectrometry.

  • Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the chemical structure and the successful incorporation of the deuterium labels at the specified positions.

The Performance Advantage: Deuterated vs. Non-Deuterated Internal Standards

The theoretical advantages of a deuterated internal standard are best illustrated through comparative experimental data. While a structural analog—a molecule with a similar but not identical structure to the analyte—can be used as an internal standard, it will not co-elute with the analyte and may respond differently to matrix effects. This can lead to less accurate and precise results, particularly in complex matrices.[2][5]

Table 2: Hypothetical Comparative Performance Data in Human Plasma

ParameterDiglycolic Acid with Diglycolic Acid-d4 Sodium Salt (Deuterated IS)Diglycolic Acid with Malonic Acid (Structural Analog IS)
Accuracy (% Recovery)
Low QC (10 ng/mL)98.5%85.2%
Mid QC (100 ng/mL)101.2%115.8%
High QC (500 ng/mL)99.8%92.3%
Precision (%RSD)
Low QC3.5%12.8%
Mid QC2.1%9.5%
High QC1.8%11.2%
Matrix Effect (%CV) 4.2%18.5%

The data in Table 2, while hypothetical, illustrates a common trend observed in bioanalytical method development. The use of a deuterated internal standard consistently leads to better accuracy (closer to 100% recovery) and precision (lower relative standard deviation) across the calibration range.[6] This is primarily due to its ability to effectively compensate for matrix effects, as indicated by the lower coefficient of variation (%CV) for the matrix effect.[5]

Experimental Protocols for Validation and Application

To demonstrate the practical application and validation of Diglycolic Acid-d4 Sodium Salt as an internal standard, the following experimental protocols are provided. These are based on established methods for the analysis of small organic acids in biological matrices.[7][8][9]

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting small molecules from plasma or serum.[7]

Workflow for Sample Preparation

Sample 100 µL Plasma/Serum Add_IS Add 10 µL Diglycolic Acid-d4 Sodium Salt Solution Sample->Add_IS Add_MeOH Add 400 µL cold Acetonitrile Add_IS->Add_MeOH Vortex Vortex 1 min Add_MeOH->Vortex Incubate Incubate -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge 14,000 rpm, 10 min Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein precipitation workflow for plasma/serum samples.

Detailed Steps:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of a known concentration of Diglycolic Acid-d4 Sodium Salt solution (e.g., 1 µg/mL in water).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the quantification of diglycolic acid.[8][10]

LC-MS/MS System Configuration

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Pump->Column ESI_Source Electrospray Ionization (ESI) Negative Mode Column->ESI_Source Quad1 Q1: Precursor Ion Selection ESI_Source->Quad1 Collision_Cell Q2: Collision-Induced Dissociation Quad1->Collision_Cell Quad3 Q3: Product Ion Selection Collision_Cell->Quad3 Detector Detector Quad3->Detector

Caption: Schematic of the LC-MS/MS system.

Table 3: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 100 Å, 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water[10]
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transitions (MRM)
Diglycolic AcidQ1: 133.0 m/z -> Q3: 73.0 m/z
Diglycolic Acid-d4Q1: 137.0 m/z -> Q3: 77.0 m/z
Dwell Time100 ms

Conclusion: The Gold Standard for Quantitative Accuracy

In the rigorous landscape of scientific research and drug development, the quality of analytical data is non-negotiable. The use of a stable isotope-labeled internal standard, such as Diglycolic Acid-d4 Sodium Salt, is a cornerstone of robust and reliable quantitative mass spectrometry.[2] As demonstrated, its chemical and isotopic purity, confirmed by a comprehensive Certificate of Analysis, and its superior performance in mitigating analytical variability, make it the gold standard for accurate quantification. By understanding the principles behind its use and implementing validated experimental protocols, researchers can have the utmost confidence in the integrity of their results.

References

  • Kralj, B., et al. (2016). A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples. International Journal of Environmental Analytical Chemistry, 96(5), 436-444. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - Diglycolic acid, 98%. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Available at: [Link]

  • Savannah River National Laboratory. (2013). Development of Ion Chromatography Methods to Support Testing of the Glycolic Acid Reductant Flowsheet in the Defense Waste Processing. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Material 2891 - Certificate of Analysis. Available at: [Link]

  • Young, W., & DeJager, L. (2018). Analysis of diglycolic acid in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods. Food Additives & Contaminants: Part A, 35(12), 2309-2314. Available at: [Link]

  • Li, W., et al. (2017). Determination of glycolic acid in natural seawater by liquid chromatography coupled with triple quadrupole mass spectrometry. Limnology and Oceanography: Methods, 15(11), 935-943. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. Available at: [Link]

  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

  • AccuStandard. (2015). Certificate of Analysis AccuTrace™ Reference Standard. Available at: [Link]

  • SIELC Technologies. (2018, February 17). Separation of Diglycolic acid on Newcrom R1 HPLC column. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Diglycolic Acid-d4 Sodium Salt proper disposal procedures

Operational and Disposal Master Plan: Diglycolic Acid-d4 Sodium Salt 1. Executive Overview & Chemical Profiling Diglycolic Acid-d4 Sodium Salt is a deuterated, highly water-soluble organic compound primarily utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: Diglycolic Acid-d4 Sodium Salt

1. Executive Overview & Chemical Profiling Diglycolic Acid-d4 Sodium Salt is a deuterated, highly water-soluble organic compound primarily utilized in advanced drug development, metabolic tracing, and specialized NMR studies. While the deuterium labeling (-d4) provides critical analytical advantages for mass spectrometry and spectroscopy, it does not alter the fundamental toxicological profile of the parent compound[1]. Consequently, laboratory handling, spill response, and disposal must strictly adhere to the hazardous waste protocols established for toxic and irritant organic compounds[2].

2. Quantitative Safety & Physicochemical Data To establish a self-validating safety protocol, personnel must first understand the quantitative limits and physical properties of the material.

Property / HazardValue / ClassificationOperational Implication
Acute Oral Toxicity (LD50, Rat) 500 mg/kg[1]Classified as Harmful if Swallowed. Requires strict laboratory hygiene; no eating/drinking in the workspace[2].
Log Pow (Partition Coefficient) -2.01[2]Highly hydrophilic. Will mobilize rapidly in water systems; strictly prohibits sanitary drain disposal[3].
Skin/Eye Irritation Category 2[2]Causes serious eye and skin irritation. Mandates chemical splash goggles and nitrile gloves[1].
Target Organ Toxicity (STOT SE) Category 3 (Respiratory)[2]May cause respiratory irritation. All powder handling must occur in a chemical fume hood[2].
Incompatibilities Strong oxidizers, strong bases[2]Segregate during storage and waste collection to prevent exothermic decomposition[2].

3. Causality-Driven Safety & Handling Protocols Standard operating procedures are most effective when personnel understand the causality behind the safety mandates.

  • Ventilation Causality: Because Diglycolic Acid presents a Category 3 respiratory hazard, aerosolization of the fine powder during weighing or transfer can lead to immediate mucous membrane irritation[2]. Therefore, all manipulations of the dry salt must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.

  • Environmental Mobility & Containment: The compound possesses a Log Pow of -2.01, indicating extreme water solubility and a lack of lipid partitioning[2]. While it will not bioaccumulate, its mobility means that any release into municipal wastewater will rapidly disseminate the toxicant. Thus, absolute containment in designated waste receptacles is legally and environmentally required[3].

  • Waste Segregation Logic: The compound must not be mixed with strong oxidizing agents[1]. Mixing can induce rapid oxidation of the organic dicarboxylic backbone, potentially leading to uncontrolled exothermic reactions and the rapid release of carbon oxides (CO, CO2)[2].

4. Waste Routing Visualization The following logic tree dictates the operational routing of all waste streams associated with this compound to ensure compliant destruction.

WasteRouting Start Diglycolic Acid-d4 Sodium Salt Waste Solid Solid Powder / Crystals (Unused or Spill Debris) Start->Solid Aqueous Aqueous Solutions (Experimental Effluent) Start->Aqueous PPE Contaminated PPE (Gloves, Towels) Start->PPE CollectSolid Collect in Sealable HDPE Container Solid->CollectSolid CollectAq Collect in Aqueous Waste Carboy (pH 5-9) Aqueous->CollectAq CollectPPE Double-bag in Clear Poly Bags PPE->CollectPPE Incineration Licensed Chemical Incinerator (Afterburner & Scrubber) CollectSolid->Incineration CollectAq->Incineration CollectPPE->Incineration

Fig 1: Hazardous waste routing and disposal workflow for Diglycolic Acid-d4 Sodium Salt.

5. Step-by-Step Methodologies

Protocol A: Immediate Spill Containment and Recovery Self-Validation Check: A successful cleanup leaves no visible residue and generates a neutral pH reading on the final surface swab.

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity to capture any aerosolized deuterated dust[1].

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and tight-fitting chemical splash goggles[2].

  • Containment (Solid): If the spill is a dry powder, do not sweep it dry, as this aerosolizes the irritant. Carefully cover the powder with damp, inert absorbent pads to suppress dust formation[4].

  • Collection: Use a non-sparking plastic scoop to transfer the dampened material and absorbent pads into a rigid, sealable High-Density Polyethylene (HDPE) container[4].

  • Decontamination: Wash the spill surface thoroughly with a mild soap and water solution[1]. Collect all liquid washings using absorbent spill pillows.

  • Verification: Swab the decontaminated area with a wet pH test strip. A reading of pH 6-8 indicates the acidic/salt residue has been successfully neutralized and removed.

Protocol B: Comprehensive Laboratory Disposal Procedure Self-Validation Check: Waste containers must be chemically compatible, hermetically sealed, and accurately logged in the institutional EH&S manifest before transfer.

  • Aqueous Effluent Segregation: Collect all aqueous experimental waste containing Diglycolic Acid-d4 Sodium Salt in a dedicated, clearly labeled aqueous organic waste carboy. Never discharge this highly mobile compound into the sanitary sewer[2],[3].

  • pH Verification: Before sealing the aqueous waste carboy, verify the pH is between 5 and 9. If highly acidic or basic, neutralize carefully with dilute NaOH or HCl to prevent pressure buildup or secondary reactions during transit[5].

  • Solid Waste Packaging: Place all contaminated PPE (gloves, paper towels) and empty reagent vials into clear polyethylene lab bags. Double-bag the waste and seal with heavy-duty tape[3].

  • Labeling: Affix a red "Hazardous Waste" tag to all containers. Explicitly list "Diglycolic Acid-d4 Sodium Salt" and note its specific hazards: "Toxic / Irritant"[3].

  • Final Destruction: Transfer the segregated waste to your facility's Environmental Health and Safety (EH&S) department. The mandated destruction method is combustion in a licensed chemical incinerator equipped with an afterburner and scrubber[4]. The afterburner ensures complete thermal oxidation of the deuterated organic backbone into CO2 and D2O/H2O, while the scrubber neutralizes any acidic combustion gases before atmospheric release[4].

References

  • Cambridge Isotope Laboratories, Inc. "DIGLYCOLIC ACID (D4, 98%) - Safety Data Sheet." isotope.com. URL:

  • Fisher Scientific. "SAFETY DATA SHEET - Diglycolic acid." fishersci.com. URL:

  • Capot Chemical Co., Ltd. "MSDS of Diglycolic acid." capotchem.cn. URL:

  • Massachusetts Institute of Technology (MIT). "Procedure for disposing of hazardous waste." mit.edu. URL:

  • École Polytechnique Fédérale de Lausanne (EPFL). "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS." epfl.ch. URL:

Handling

Personal protective equipment for handling Diglycolic Acid-d4 Sodium Salt

Comprehensive Safety and Handling Architecture for Diglycolic Acid-d4 Sodium Salt As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled internal standards into high-throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Architecture for Diglycolic Acid-d4 Sodium Salt

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled internal standards into high-throughput LC-MS/MS workflows. Diglycolic Acid-d4 Sodium Salt is a highly specific reagent, predominantly utilized as a metabolic tracer or internal standard for quantifying diethylene glycol-induced nephrotoxicity.

While the deuterium substitution provides mass-shift advantages for spectrometry, it does not alter the inherent chemical toxicity compared to its unlabeled counterpart. Handling this compound requires rigorous, causally-driven safety protocols. This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety and analytical integrity.

Hazard Profiling & Causality Analysis

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Diglycolic acid and its salts are not merely generic irritants; they interact specifically with biological moisture to induce localized and systemic damage.

Table 1: Quantitative Hazard Data and Mechanistic Causality

Hazard ClassificationGHS CodeMechanistic CausalityRequired Engineering / PPE Control
Acute Toxicity (Oral) H302Systemic absorption leads to severe nephrotoxicity via cellular calcium chelation and proximal tubular necrosis[1].Strict hand hygiene; absolute prohibition of food/drink in the laboratory.
Skin Irritation H315The salt induces localized osmotic stress and pH shifts upon dissolution in epidermal moisture (sweat)[1].Nitrile gloves (≥0.11 mm thickness); breakthrough time >480 min.
Eye Irritation H319Particulates dissolving in the tear film create a hyperosmolar environment, damaging the corneal epithelium[1].Chemical splash goggles with a full orbital seal (ANSI Z87.1/EN166)[2].
STOT SE 3 (Respiratory) H335Inhalation of fine crystalline dust causes mechanical and chemical irritation of the upper respiratory mucosa[1].Local exhaust ventilation (face velocity 0.4–0.6 m/s) or N95/FFP2 respirator[3].

Personal Protective Equipment (PPE) Architecture

Selecting PPE is not a passive checklist; it is the active construction of a barrier system based on the physical state of the chemical. Diglycolic Acid-d4 Sodium Salt is typically supplied as a hygroscopic, crystalline powder.

  • Dermal Protection: Wear standard laboratory nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides an excellent, non-permeable barrier against aqueous organic acid salts. Latex must be avoided due to lower chemical resistance to organic salts and potential allergenicity. A standard cotton-blend lab coat with knit cuffs prevents wrist exposure[2].

  • Ocular Protection: Standard safety glasses are fundamentally inadequate for handling irritant powders because they lack an orbital seal. You must use chemical splash goggles or a dedicated face shield[2]. Causality: If a static discharge causes the powder to aerosolize, standard glasses allow dust to enter from the top and sides, directly exposing the cornea.

  • Respiratory Protection: If the compound must be handled outside a certified fume hood or powder weighing station, an approved supplied air respirator or an N95 (US) / FFP2 (EU) particulate respirator is mandatory to prevent inhalation of irritating dust[1].

Operational Protocol: Precision Weighing and Solution Preparation

This protocol ensures a self-validating workflow where each step confirms the safety of the next, specifically tailored for preparing analytical standard solutions.

Step 1: Environmental Verification

  • Verify that the analytical balance is housed within a powder weighing hood or a Class II Biological Safety Cabinet.

  • Confirm the inward face velocity is adequate (typically 0.4–0.6 m/s) to capture aerosolized particulates without disturbing the microbalance[3].

Step 2: PPE Donning and Integrity Check

  • Don the lab coat and fully button it to the collar.

  • Perform an inflation test on the nitrile gloves to check for micro-tears before donning.

  • Don chemical splash goggles and adjust the strap to ensure a flush seal against the face.

Step 3: Anti-Static Handling

  • Deuterated salts often accumulate static charge during shipping, leading to "fly-away" dust upon opening. Pass the sealed vial through an anti-static ionizer field for 10 seconds before uncapping.

  • Use a grounded, stainless-steel micro-spatula for transfer. Avoid plastic spatulas, which exacerbate static cling.

Step 4: Transfer and Dissolution

  • To minimize transfer steps and dust generation, weigh the Diglycolic Acid-d4 Sodium Salt directly into a pre-tared, sealable volumetric flask rather than a disposable weigh boat.

  • Immediately cap the flask after achieving the target mass.

  • Transfer the sealed flask to a standard chemical fume hood before adding the solvent (e.g., HPLC-grade water or methanol) to dissolve the salt.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of handling and the critical decision matrix for spill response.

PPE_Workflow A 1. Hazard Assessment & Exhaust Verification B 2. Don PPE Layer (Nitrile, Goggles, Lab Coat) A->B C 3. Anti-Static Weighing (Minimize Dust) B->C D Dust/Spill Event? C->D E 4a. Wet-Wipe Decontamination (No Dry Sweeping) D->E Yes F 4b. Proceed to Dissolution & Standard Prep D->F No G 5. Hazardous Waste Disposal Protocol E->G F->G

Operational workflow for handling Diglycolic Acid-d4 Sodium Salt and responding to exposure events.

Disposal & Decontamination Plan

Improper disposal of diglycolic acid derivatives can lead to severe environmental contamination due to their high water solubility and mobility in aquatic systems[2].

Step-by-Step Spill Cleanup (Decontamination):

  • Isolate: If a spill occurs, immediately restrict access to the area and control entry to non-involved personnel[3].

  • No Dry Sweeping: Never use a brush and dustpan. Dry sweeping aerosolizes the H335-classified dust, drastically increasing inhalation risks[3].

  • Wet-Wipe Method: Dampen a lint-free absorbent pad with water (the sodium salt is highly water-soluble). Gently place the pad over the spill to dissolve and absorb the powder.

  • Secondary Wash: Wipe the area a second time with a dilute mild soap solution, followed by a final water wipe to ensure complete residue removal.

Waste Management:

  • Solid Waste: Place all contaminated wipes, gloves, and empty reagent vials into a dedicated, puncture-resistant hazardous solid waste container.

  • Liquid Waste: Do not pour aqueous or methanolic solutions of Diglycolic Acid-d4 Sodium Salt down the drain. Although it is a neutralized salt, its inherent toxicity (H302) requires collection in a clearly labeled High-Density Polyethylene (HDPE) carboy[4].

  • Final Disposal: Entrust the sealed waste containers to a licensed hazardous waste disposal facility for proper destruction (typically high-temperature incineration) in accordance with local and national environmental regulations[3].

References[1] Cambridge Isotope Laboratories, Inc. "DIGLYCOLIC ACID (D4, 98%) - Safety Data Sheet". isotope.com.https://www.isotope.com/[3] Thermo Fisher Scientific. "SAFETY DATA SHEET - Diglycolic acid". thermofisher.com.https://www.thermofisher.com/[4] Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Bis-N-succinimidyl Diglycolic Acid". tcichemicals.com. https://www.tcichemicals.com/[2] Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Diglycolic Acid". tcichemicals.com.https://www.tcichemicals.com/[5] BenchChem. "Navigating the Disposal of Acidic Compounds in a Laboratory Setting". benchchem.com. https://www.benchchem.com/

Sources

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